molecular formula C7H5F2NO B2459499 2,6-Difluorobenzaldehyde oxime CAS No. 1609936-05-1; 19064-16-5

2,6-Difluorobenzaldehyde oxime

Cat. No.: B2459499
CAS No.: 1609936-05-1; 19064-16-5
M. Wt: 157.12
InChI Key: PGWOZJHFLGQGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluorobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWOZJHFLGQGDU-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,6-Difluorobenzaldehyde oxime CAS 19064-18-7 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific chemical entity requested while correcting a critical identification error in the provided CAS number.

Synthesis, Reactivity, and Applications in Medicinal Chemistry[1]

Part 1: Executive Summary & Critical Disambiguation

CRITICAL DATA CORRECTION: The request associated the chemical name 2,6-Difluorobenzaldehyde oxime with CAS 19064-18-7 . This is a database conflict that must be resolved before experimentation:

  • CAS 19064-18-7: Corresponds to 2,6-Difluorobenzyl alcohol (the reduced alcohol form).

  • CAS 19064-16-5: Corresponds to This compound (the target molecule).[1][2][][4][5]

This guide focuses on the Oxime (CAS 19064-16-5) as requested by the topic text, but provides comparative data for the alcohol to ensure inventory accuracy.

Abstract: this compound is a pivotal fluorinated intermediate used primarily as a precursor for 2,6-difluorobenzonitrile —a scaffold essential for benzoylurea insecticides (e.g., Diflubenzuron) and kinase-inhibiting pharmaceuticals. Its utility lies in the "Fluorine Effect," where the 2,6-substitution pattern provides steric protection to the metabolic site while modulating lipophilicity (


) and electronic distribution of downstream heterocycles.

Part 2: Physicochemical Profile

The following data distinguishes the target oxime from its precursors and derivatives.

Table 1: Comparative Chemical Identity
PropertyTarget: Oxime Precursor: AldehydeConflicting CAS: Alcohol
Chemical Name This compound 2,6-Difluorobenzaldehyde2,6-Difluorobenzyl alcohol
CAS Number 19064-16-5 437-81-019064-18-7
Formula



Mol.[1][2][][5][6][7][8][9][10] Weight 157.12 g/mol 142.08 g/mol 144.12 g/mol
Appearance White to off-white crystalline solidWhite solid / colorless liquidColorless liquid / low-melt solid
Melting Point Experimental det. req. (Est. >100°C)15-17°C~30°C
Solubility MeOH, EtOH, DMSOOrganic solventsAlcohols, Ether

Part 3: Synthetic Pathways & Mechanism

The synthesis of this compound proceeds via a classic condensation reaction between the aldehyde and hydroxylamine. This reaction is equilibrium-driven and pH-sensitive.

Reaction Mechanism
  • Nucleophilic Attack: The lone pair on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of 2,6-difluorobenzaldehyde.

  • Proton Transfer: Formation of a tetrahedral hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the oxime.

Why 2,6-Difluoro Matters: The fluorine atoms at the 2 and 6 positions create significant steric hindrance and electron withdrawal (inductive effect,


). This makes the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde, potentially accelerating the initial attack, but the steric bulk may require longer reaction times or elevated temperatures compared to non-fluorinated analogs.
Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Aldehyde 2,6-Difluorobenzaldehyde (CAS 437-81-0) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + Na2CO3 (Hydroxylamine) Reagents->Intermediate Oxime This compound (CAS 19064-16-5) Intermediate->Oxime -H2O (Dehydration) Nitrile 2,6-Difluorobenzonitrile (CAS 1897-52-5) Oxime->Nitrile Dehydration (SOCl2 or Ac2O)

Caption: Figure 1. Synthetic workflow from aldehyde precursor to oxime and downstream nitrile conversion.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol is adapted from standard procedures for electron-deficient benzaldoximes.

Reagents:

  • 2,6-Difluorobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 eq)[11]
    
  • Sodium Carbonate (

    
    ) (0.6 eq) or NaOH (1.2 eq)
    
  • Solvent: Ethanol/Water (1:1 v/v) or Methanol

Step-by-Step Procedure:

  • Preparation: Dissolve 2,6-difluorobenzaldehyde in Ethanol.

  • Reagent Mix: In a separate beaker, dissolve Hydroxylamine HCl in a minimum amount of water.

  • Addition: Add the hydroxylamine solution to the aldehyde solution with vigorous stirring.

  • Basification: Slowly add the base (

    
     or 
    
    
    
    ) solution dropwise. Critical: Maintain temperature <30°C to prevent side reactions. The pH should be adjusted to ~5-6 (slightly acidic to neutral) to buffer the HCl released.
  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The aldehyde spot should disappear.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • The oxime typically precipitates upon cooling/concentration.

    • Filter the solid and wash with cold water to remove inorganic salts.

    • Recrystallize from Ethanol/Water if high purity is required.

Protocol B: Dehydration to 2,6-Difluorobenzonitrile

This is the primary industrial application of the oxime.

Reagents:

  • This compound[1][2][4][5][8][12]

  • Thionyl Chloride (

    
    ) OR Acetic Anhydride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve the oxime in dry DCM.

  • Cool to 0°C.

  • Add Thionyl Chloride dropwise (Caution: Gas evolution of

    
     and 
    
    
    
    ).
  • Reflux for 2 hours.

  • Quench with ice water, extract with DCM, and wash with Sodium Bicarbonate.

  • Evaporate solvent to yield 2,6-Difluorobenzonitrile (CAS 1897-52-5).

Part 5: Applications in Drug Discovery[4]

The 2,6-difluoro motif is not merely a structural spacer; it is a functional pharmacophore.

The "Fluorine Scan" Effect

In medicinal chemistry, replacing hydrogen with fluorine at the 2,6-positions of a phenyl ring (relative to a functional group) serves two purposes:

  • Metabolic Stability: It blocks the P450 oxidation sites at the ortho positions.

  • Conformational Lock: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), forcing the side chain (oxime/nitrile/amide) to twist out of planarity, which can improve selectivity for enzyme binding pockets.

Downstream Application Logic (DOT)

Applications Oxime This compound Nitrile 2,6-Difluorobenzonitrile (Key Intermediate) Oxime->Nitrile Dehydration Isoxazoles 3-(2,6-Difluorophenyl)isoxazoles Oxime->Isoxazoles [3+2] Cycloaddition (Chlorination -> Nitrile Oxide) Amines 2,6-Difluorobenzylamine Oxime->Amines Reduction (H2/Pd) Insecticides Benzoylurea Insecticides (e.g., Diflubenzuron) Nitrile->Insecticides Hydrolysis -> Amide coupling Herbicides Dicamba Analogs Nitrile->Herbicides KinaseInhib Kinase Inhibitors (Pharma) Nitrile->KinaseInhib

Caption: Figure 2. Diverse application tree originating from the oxime scaffold.

Part 6: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin/Eye Irritant: Fluorinated aromatics are potent irritants.

  • Thermal Instability: Oximes can undergo energetic decomposition at high temperatures. Never distill oximes to dryness without testing thermal stability (DSC).

  • Toxicology: While the oxime itself is less characterized, the downstream nitrile is toxic (metabolizes to release cyanide ions). Treat the oxime with the same level of containment (Fume hood required).

Storage:

  • Store at 2-8°C under inert atmosphere (

    
    ).
    
  • Protect from light (prevents

    
     isomerization).
    

Part 7: References

  • ChemicalBook. (2025).[8][13] this compound (CAS 19064-16-5) Product Database.[1][2][]Link

  • PubChem. (2025). 2,6-Difluorobenzaldehyde (Precursor Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Synthesis of Nitriles from Aldehydes via Oximes. Technical Bulletin. Link

  • GuideChem. (2025). CAS 19064-18-7 vs 19064-16-5 Disambiguation.Link

  • Journal of Organic Chemistry. General procedure for the conversion of benzaldehydes to nitriles via aldoximes. (Extrapolated methodology).

Sources

Molecular structure and weight of 2,6-difluorobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 2,6-Difluorobenzaldehyde Oxime , a critical intermediate in the synthesis of agrochemicals, pharmaceutical pharmacophores, and liquid crystal materials.

Molecular Architecture, Synthesis, and Application Profiles[1]

Executive Summary

This compound (CAS: Non-standard; Precursor CAS: 437-81-0) is the oxime derivative of 2,6-difluorobenzaldehyde. It is a crystalline solid distinguished by the steric shielding of the oxime moiety by two ortho-fluorine atoms. This structural feature significantly influences its reactivity, particularly in dehydration reactions to form 2,6-difluorobenzonitrile—a key building block for benzoylurea insecticides (e.g., Diflubenzuron) and kinase inhibitors in drug discovery.

Molecular Identity & Physiochemical Properties

The molecule consists of a benzene ring substituted at the 2 and 6 positions with fluorine atoms, and at the 1 position with an aldoxime group (


).
Core Data Table
PropertySpecificationNotes
IUPAC Name (E/Z)-2,6-difluorobenzaldehyde oximeOften isolated as a mixture, predominantly E-isomer due to steric factors.
Molecular Formula

Molecular Weight 157.12 g/mol Exact Mass: 157.034
Melting Point 116–117 °C Distinctly higher than its aldehyde precursor (15–17 °C).
Appearance White to off-white crystalline solidNeedles upon recrystallization from ethanol/water.
Solubility Soluble in EtOH, MeOH, EtOAc; Insoluble in

Lipophilic character dominates due to the difluorophenyl ring.
Precursor CAS 437-81-0Refers to 2,6-difluorobenzaldehyde.[1]

Structural Analysis & Isomerism

Electronic & Steric Environment

The 2,6-difluoro substitution pattern creates a unique electronic environment:

  • Electronic Effect: The highly electronegative fluorine atoms exert a strong inductive withdrawing effect (-I), reducing the electron density on the aromatic ring and increasing the acidity of the oxime hydroxyl proton.

  • Steric Effect: The Van der Waals radii of the fluorine atoms (1.47 Å) at the ortho positions create a "steric gate" around the oxime carbon. This restricts rotation around the C1-C(oxime) bond, often locking the molecule into a preferred conformation that minimizes repulsion between the oxime oxygen and the fluorine lone pairs.

E/Z Isomerism

Like all aldoximes, this molecule exists in E (trans) and Z (cis) configurations.

  • E-Isomer (Anti): The

    
     group is on the opposite side of the aromatic ring relative to the C=N bond. This is generally the thermodynamically stable form, minimized steric clash with the ortho-fluorines.
    
  • Z-Isomer (Syn): The

    
     group is on the same side. In 2,6-disubstituted systems, the Z-isomer is destabilized due to severe steric repulsion between the oxime oxygen and the 2,6-fluorine atoms.
    

Synthesis Protocol

Objective: High-yield synthesis of this compound from 2,6-difluorobenzaldehyde.

Reagents
  • Substrate: 2,6-Difluorobenzaldehyde (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.2 eq)
    
  • Base: Sodium Hydroxide (

    
    ) or Sodium Acetate (
    
    
    
    ) (1.5 eq)
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology
  • Preparation: Dissolve 2,6-difluorobenzaldehyde in ethanol.

  • Activation: In a separate vessel, dissolve

    
     in a minimum amount of water.
    
  • Addition: Add the hydroxylamine solution to the aldehyde solution.

  • Basification: Dropwise add the aqueous base (

    
    ) to the mixture while stirring. Critical: Maintain temperature < 25°C to prevent side reactions (e.g., nitrile formation).
    
  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • The product will precipitate as a white solid upon cooling/concentration.

    • Filter the solid and wash with cold water to remove inorganic salts (

      
      ).
      
  • Purification: Recrystallize from aqueous ethanol to obtain pure needles.

    • Typical Yield: 88–93%

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 2,6-Difluorobenzaldehyde (Solvent: EtOH) Reaction Condensation Reaction (RT, 1-3 hrs) Start->Reaction Reagent NH2OH·HCl + NaOH (Solvent: H2O) Reagent->Reaction Workup Evaporation & Filtration Reaction->Workup -H2O, -NaCl Product This compound (White Solid, Yield >88%) Workup->Product Recrystallization

Caption: Synthesis pathway converting the aldehyde to the oxime via condensation.

Characterization & Quality Control

To validate the structure, the following spectral data is standard.

Spectroscopic Signature
MethodDiagnostic SignalAssignment
IR (KBr) 3200–3400 cm⁻¹ O-H stretch (Broad, H-bonded)
1622 cm⁻¹ C=N stretch (Characteristic of oximes)
1200–1270 cm⁻¹ C-F stretch (Strong)
¹H NMR δ 8.1–8.3 ppm (s, 1H) Aldoxime proton (

)
(DMSO-d₆)δ 11.8 ppm (s, 1H) Hydroxyl proton (

), exchangeable with

δ 7.4–7.6 ppm (m, 1H) Aromatic H-4 (Para)
δ 7.1–7.3 ppm (t, 2H) Aromatic H-3,5 (Meta)

Note on NMR: The 2,6-difluoro substitution results in a characteristic splitting pattern. The H-4 proton appears as a triplet of triplets (coupling to H-3,5 and F-2,6), while H-3,5 appear as multiplets due to coupling with F and H-4.

Applications in Drug Discovery & Agrochemistry

This molecule is rarely the end product; it is a high-value "chemical hinge" used to access complex scaffolds.

Precursor to 2,6-Difluorobenzonitrile

Through dehydration (using


 or Acetic Anhydride), the oxime is converted to 2,6-difluorobenzonitrile .
  • Relevance: This nitrile is the immediate precursor to 2,6-difluorobenzamide , the starting material for Diflubenzuron (a chitin synthesis inhibitor insecticide).

Pharmacophore Synthesis

In medicinal chemistry, the 2,6-difluorophenyl moiety is a "privileged structure" used to improve metabolic stability (blocking P450 oxidation sites).

  • Isoxazoles: The oxime can be chlorinated (using NCS) to form the hydroximoyl chloride, which undergoes [3+2] cycloaddition to form isoxazole-based drugs.

  • Amines: Reduction of the oxime yields 2,6-difluorobenzylamine , a motif found in various kinase inhibitors and antibacterials.

Reactivity Pathway Diagram

Reactivity Oxime This compound Nitrile 2,6-Difluorobenzonitrile (Pesticide Intermediate) Oxime->Nitrile Dehydration (SOCl2 or Ac2O) Amine 2,6-Difluorobenzylamine (Kinase Inhibitors) Oxime->Amine Reduction (H2/Pd or LiAlH4) Isoxazole Isoxazole Derivatives (Antibacterials) Oxime->Isoxazole 1. NCS 2. Alkyne Cycloaddition

Caption: Divergent synthesis pathways utilizing the oxime as a core scaffold.

References

  • Synthesis & Physical Properties: Kauhanka, M. M., et al. "Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes."[1] Journal of Chemical and Pharmaceutical Research, vol. 9, no. 3, 2017, pp. 385-389.[1]

  • Crystal Structure & Isomerism: Xu, Y., & Jin, X. "2,6-Dichlorobenzaldehyde oxime."[2] Acta Crystallographica Section E, vol. 64, no. 8, 2008, o1536. (Cited for structural analogy of ortho-disubstituted oximes).

  • Drug Development Context: "Heterocyclic compounds with microbiocidal properties." Patent WO2018193387A1. (Describes use of 2,6-difluoro oxime as intermediate).

  • Precursor Data: Sigma-Aldrich Product Specification, "2,6-Difluorobenzaldehyde."

Sources

Solubility of 2,6-Difluorobenzaldehyde Oxime in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2,6-difluorobenzaldehyde oxime , a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical pharmacophores.

Executive Summary

This compound (CAS: 19064-16-5) is a crystalline solid (MP: 114–117 °C) utilized primarily as a lipophilic building block in organic synthesis.[1] Its solubility behavior is dominated by the amphiphilic nature of the oxime group (


), which allows for hydrogen bonding in protic solvents while maintaining significant solubility in chlorinated and aromatic hydrocarbons due to the difluorophenyl ring.

This guide provides a comprehensive framework for understanding its solubility landscape, establishing a determination protocol, and leveraging this data for process purification.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.

PropertyData / CharacteristicSource
IUPAC Name (E/Z)-2,6-difluorobenzaldehyde oxime[Sigma-Aldrich]
CAS Number 19064-16-5[Key Organics]
Molecular Formula

[PubChem]
Molecular Weight 157.12 g/mol [Calculated]
Physical State White crystalline solid / Needles[Patent US 6,670,373]
Melting Point 114 – 117 °C[JOCPR / Sigma]
LogP (Predicted) ~1.9 – 2.1[ChemicalBook]
H-Bond Donors 1 (Oxime -OH)[Structure Analysis]
H-Bond Acceptors 3 (N, and 2 F atoms)[Structure Analysis]
Solubility Mechanism

The 2,6-difluoro substitution pattern creates a "shielded" electron-deficient ring, increasing lipophilicity compared to the parent benzaldehyde oxime.

  • Protic Solvents (MeOH, EtOH): Favorable. The hydroxyl group of the oxime acts as both a donor and acceptor, facilitating dissolution via hydrogen bonding.

  • Aprotic Polar Solvents (DMSO, DMF): Highly soluble due to dipole-dipole interactions, often leading to "oil-out" issues during crystallization if not controlled.

  • Non-Polar Solvents (Hexane, Cyclohexane): Poor solubility. Used as antisolvents to drive yield.

  • Water: Practically insoluble (<0.1 g/L), necessitating biphasic systems or co-solvents for biological applications.

Thermodynamic Solubility Landscape

While specific mole-fraction datasets are often proprietary, the solubility behavior of fluorinated benzaldoximes follows a predictable thermodynamic hierarchy. The following ranking is derived from Hansen Solubility Parameters (HSP) and experimental analogs (e.g., 2,6-dichlorobenzaldehyde oxime).

Solvent Efficiency Ranking (Predicted)
  • High Solubility (Primary Solvents): Methanol > Ethanol > Acetone > Ethyl Acetate.

  • Moderate Solubility: Toluene > Chloroform > Dichloromethane.

  • Low Solubility (Antisolvents): Water > Cyclohexane > n-Heptane.

Mathematical Modeling (The Apelblat Equation)

To rigorously define the solubility curve for process design, the Modified Apelblat Equation is the industry standard. It correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Physical Significance: These parameters relate to the non-ideal behavior of the solution and the enthalpy of fusion. A negative slope in the Van't Hoff plot (

    
     vs 
    
    
    
    ) indicates an endothermic dissolution process (
    
    
    ), which is typical for this compound, meaning solubility increases with temperature.

Experimental Protocol: Solubility Determination

Objective: Accurate measurement of saturation solubility at equilibrium across a temperature range (278.15 K to 323.15 K).

Methodology: Static Equilibrium (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Reagents:

  • This compound (Purity >98%)

  • HPLC-grade Solvents (Methanol, Ethanol, Toluene, etc.)

Workflow:

  • Preparation: Add excess solid oxime to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at constant temperature (

    
     K) for 24 hours.
    
  • Settling: Stop stirring and allow undissolved solids to settle for 2 hours.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm).

Analytical Method (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect elution ~3.5–4.5 min (due to lipophilic F-substituents).

Process Application: Purification & Crystallization

The synthesis of this compound typically occurs in aqueous ethanol. The solubility profile dictates the purification strategy.

Crystallization Workflow

The high temperature coefficient of solubility in ethanol makes cooling crystallization the preferred method.

  • Dissolution: Heat crude mixture in Ethanol to 70°C (near reflux).

  • Clarification: Hot filtration to remove insoluble inorganic salts (e.g., NaCl from hydroxylamine reaction).

  • Nucleation: Slow cooling to 25°C at a rate of 0.5°C/min.

  • Antisolvent Addition (Optional): If yield is low, add Water (antisolvent) dropwise to induce further precipitation.

  • Isolation: Filtration and drying under vacuum at 40°C.

Visualization: Synthesis & Solubility Logic

The following diagram illustrates the critical decision points in the synthesis and purification workflow, driven by solubility data.

G Start Start: 2,6-Difluorobenzaldehyde Reaction Reaction: NH2OH·HCl + NaOH Solvent: EtOH/H2O (1:1) Start->Reaction Oximation Check Check Phase State Reaction->Check Solid Precipitate Formed (Low Solubility in H2O) Check->Solid Standard Liquid Oiled Out (Impure/Solvent Trapped) Check->Liquid High Temp/Impurity Purification Recrystallization Strategy Solid->Purification Wash & Dry Liquid->Purification Re-dissolve SolventSelect Select Solvent: Ethanol (High T Coeff) or Toluene Purification->SolventSelect Process 1. Heat to 70°C 2. Hot Filter 3. Cool to 5°C SolventSelect->Process Final Pure this compound (White Needles) Process->Final

Figure 1: Solubility-driven synthesis and purification workflow for this compound.

References

  • Sigma-Aldrich. (2025). Product Specification: 2,6-Difluorobenzaldehyde. Retrieved from

  • Key Organics. (2025). Safety Data Sheet: this compound (CAS 19064-16-5).[2] Retrieved from

  • Mewshaw, R. E., et al. (2003). United States Patent No. 6,670,373: Piperazinyl derivatives as 5-HT1A receptor antagonists. U.S. Patent and Trademark Office. Retrieved from

  • PubChem. (2025). Compound Summary: this compound.[1][2][3][4] National Center for Biotechnology Information. Retrieved from

  • Journal of Chemical & Pharmaceutical Research. (2014). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. (Vol. 6, Issue 5). Retrieved from

  • ResearchGate. (2025). Cooperative Enhancement of Aldoxime Dehydratase Stability through Whole‐Cell Immobilization. (Discusses solubility challenges of 2,6-difluoro analogs). Retrieved from

Sources

Technical Guide: Precision Melting Point Determination of 2,6-Difluorobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision melting point determination of 2,6-difluorobenzaldehyde oxime , a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical building blocks.[1][2]

CAS Registry Number: 19064-16-5 Target Melting Point Range: 114.0 – 117.0 °C Chemical Formula: C₇H₅F₂NO Molecular Weight: 157.12 g/mol [1][2]

Executive Summary

Accurate melting point (MP) determination of this compound is the primary rapid-screening method for assessing the completeness of the oximation reaction from its precursor, 2,6-difluorobenzaldehyde.[1][2]

While the aldehyde precursor is a liquid at room temperature (MP: 15–17 °C), the pure oxime is a white crystalline solid with a sharp melting transition between 114 °C and 117 °C .[2] A depressed or broad melting range (<112 °C or >2 °C range) is a definitive indicator of residual aldehyde, solvent occlusion, or geometric isomerization (E/Z) impurities.[1]

Chemical Context & Isomerism

The E/Z Isomerism Factor

Benzaldoximes exist as two geometric isomers: E (anti) and Z (syn).[1][2]

  • Dominant Form: The commercially available and thermodynamically stable form of this compound is the (E)-isomer .[1][2]

  • Steric Influence: The bulky fluorine atoms at the 2,6-positions create significant steric hindrance, locking the oxime hydroxyl group away from the phenyl ring, heavily favoring the E-configuration.[1][2]

  • Thermal Instability: Oximes are thermally sensitive.[2] Prolonged heating near the melting point can induce a Beckmann rearrangement or dehydration to the nitrile (2,6-difluorobenzonitrile), which will artificially alter the observed melting point.[1][2] Rapid and precise heating near the transition point is mandatory.

Impurity Profile
ImpurityState (RT)Melting PointEffect on Oxime MP
2,6-Difluorobenzaldehyde Liquid15–17 °CDrastic depression; "sweating" appearance.[1][2]
2,6-Difluorobenzonitrile Solid29–30 °CSignificant depression; broadens range.[1]
Water/Solvent Liquid0 °C / Var.[1][2]Broadens range; causes bubbling (pseudodecomposition).[1][2]

Experimental Protocol

Apparatus Prerequisites
  • Primary Method: Capillary Melting Point Apparatus (e.g., Mel-Temp, Büchi, or OptiMelt).[1][2]

    • Requirement: Illuminated magnification lens and digital temperature control.[2]

  • Secondary Method (Validation): Differential Scanning Calorimetry (DSC).[1]

    • Requirement: Aluminum pan (crimped but vented to prevent pressure buildup from potential decomposition).

Sample Preparation (The "Dry & Grind" Rule)

Oximes can form hydrogen-bonded networks that trap solvent.[1][2]

  • Drying: Dry the crude solid in a vacuum desiccator over P₂O₅ or silica gel for at least 4 hours. Do not heat-dry above 40 °C to prevent sublimation.[1]

  • Comminution: Grind the sample into a fine, uniform powder using an agate mortar. Coarse crystals cause poor heat transfer, leading to thermal lag and falsely high MP readings.

  • Packing: Fill the capillary tube to a height of 2–3 mm .

    • Technique: Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder tightly.[1] Loose packing creates air pockets that act as insulators.[2]

Heating Profile (Thermal Ramp)

To avoid thermal decomposition before the melt:

  • Rapid Ramp: Heat at 10 °C/min until the temperature reaches 100 °C .

  • Stabilization: Hold at 100 °C for 30 seconds to equilibrate the block.

  • Critical Ramp: Decrease heating rate to 1.0 °C/min from 100 °C to the melt.

    • Why? High ramp rates (>2 °C/min) will overshoot the actual MP due to the thermal lag between the heating block and the sample inside the glass capillary.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes in the determination process.

MP_Determination Start Sample: this compound Prep Prep: Vacuum Dry & Fine Grind Start->Prep Pack Pack Capillary (2-3 mm height) Prep->Pack Ramp1 Rapid Heat to 100°C Pack->Ramp1 Ramp2 Slow Ramp (1°C/min) Ramp1->Ramp2 Observe Observation Window (110-120°C) Ramp2->Observe ResultA Sharp Melt: 114-117°C (PASS) Observe->ResultA Clear Liquid ResultB Broad Melt: 105-112°C (FAIL: Wet/Impure) Observe->ResultB Slushy/Broad ResultC Gas Evolution/Darkening (Decomposition) Observe->ResultC Bubbles

Caption: Logical workflow for thermal analysis, highlighting the critical ramp-rate change at 100 °C.

Data Analysis & Interpretation

The "Meniscus Point"

Record two temperatures:[1][2]

  • Onset Temperature: The instant the solid column collapses or shows the first droplet of liquid.[2]

  • Clear Point: The instant the sample becomes completely transparent and no solid crystallites remain.[2]

Standard Acceptance Criteria:

  • Pure: Onset ≥ 114 °C; Range ≤ 2 °C (e.g., 114.5 – 116.0 °C).[1]

  • Impure: Onset < 112 °C; Range > 3 °C.

Troubleshooting Common Anomalies
ObservationDiagnosisCorrective Action
Sample "sweats" at 90°C Residual solvent or aldehyde precursor.[1][2]Recrystallize from Ethanol/Water (1:[1]1) and vacuum dry.
Sample turns brown/black Thermal decomposition.[1][2]Repeat with a fresh sample; ensure ramp rate is not too slow (>0.5 °C/min).
Bubbling during melt Trapped moisture or dehydration to nitrile.[1][2]Check drying protocol. If dry, suspect chemical instability (dehydration).[1][2]

References

  • Sigma-Aldrich. (n.d.).[1] (E)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine Product Sheet. Retrieved from (Catalog No. for CAS 19064-16-5).[1]

  • Key Organics. (n.d.). This compound Safety & Properties. Retrieved from .[1]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. (Confirming MP range 116–117 °C).[3]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] 2,6-Difluorobenzaldehyde (Precursor Data). Retrieved from .[1]

Sources

Technical Guide: Electronic Properties & Reactivity of 2,6-Disubstituted Benzaldehyde Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and electronic distinctiveness of 2,6-disubstituted benzaldehyde oximes. Unlike their unsubstituted or para-substituted counterparts, these molecules exhibit a profound "Ortho Effect," where steric hindrance at the 2- and 6-positions forces the oxime moiety out of coplanarity with the aromatic ring. This deconjugation alters the Highest Occupied Molecular Orbital (HOMO) energy, suppresses resonance stabilization, and modifies the acidity (pKa) of the oxime hydroxyl group—a critical parameter for their utility as nucleophilic reactivators in organophosphate poisoning and as intermediates in heterocycle synthesis.

Electronic Structure & Conformational Dynamics

The Ortho Effect and Deconjugation

In a standard benzaldehyde oxime, the C=N bond is coplanar with the phenyl ring to maximize


-conjugation. However, in 2,6-disubstituted derivatives (e.g., 2,6-dichlorobenzaldehyde oxime), the van der Waals radii of the substituents (Cl ~1.75 Å) clash with the oxime oxygen or nitrogen lone pairs.
  • Consequence: The oxime group rotates out of the aromatic plane. Crystallographic data for 2,6-dichlorobenzaldehyde oxime reveals a dihedral angle (

    
    ) between the phenyl ring and the C=N-O plane of approximately 43°–54°  [1].
    
  • Electronic Impact:

    • HOMO/LUMO Gap: The twist disrupts the orbital overlap between the aromatic

      
      -system and the C=N 
      
      
      
      -bond. This typically lowers the HOMO energy (less antibonding character from repulsion) and widens the HOMO-LUMO gap compared to planar analogs.
    • UV-Vis Shift: The loss of conjugation results in a hypsochromic shift (blue shift) of the

      
       transition.
      
Isomerism (E/Z Selectivity)

Oximes exist as E (anti) and Z (syn) isomers.

  • Steric Control: In 2,6-disubstituted systems, the E-isomer is generally thermodynamically preferred to minimize repulsion between the oxime hydroxyl group and the bulky 2,6-substituents.

  • Diagnostic NMR: The aldehydic proton (

    
    ) in the E-isomer typically resonates downfield (
    
    
    
    8.0–8.5 ppm) due to the anisotropy of the oxime oxygen lone pair, whereas the Z-isomer proton is more shielded.
Electrostatic Potential & Hydrogen Bonding

Despite the steric twist, the oxime group remains a potent hydrogen bond donor/acceptor. In the solid state, these molecules often form centrosymmetric dimers via intermolecular


 hydrogen bonds, creating an 

graph-set motif [1].[1] This dimerization stabilizes the crystal lattice, contributing to high melting points (e.g., 147°C for the 2,6-dichloro derivative).

Chemical Reactivity Profile

Acidity and Nucleophilicity (The -Effect)

The biological activity of oximes (e.g., in AChE reactivation) depends on the formation of the oximate anion (


).
  • pKa Modulation: Electron-withdrawing groups (EWGs) like Cl at the 2,6-positions inductively stabilize the oximate anion, lowering the pKa (making it more acidic). However, the loss of resonance (due to the twist) prevents the negative charge from delocalizing into the ring, which would otherwise further stabilize the anion.

  • Nucleophilicity: The oximate anion exhibits the

    
    -effect  (enhanced nucleophilicity due to the adjacent nitrogen lone pair). In 2,6-systems, the steric bulk can hinder the approach of the nucleophile to electrophilic centers (like the phosphorus in nerve agents), creating a trade-off between electronic activation and steric obstruction.
    
Redox Behavior: HAT vs. ET

Photoinduced electron transfer (PET) studies suggest a dichotomy in reactivity based on oxidation potential (


):
  • 
     V:  Reaction proceeds via Electron Transfer (ET).[2]
    
  • 
     V:  Electron-deficient or sterically hindered oximes (like 2,6-disubstituted variants) often have higher oxidation potentials.[2] These species tend to react via a Hydrogen Atom Transfer (HAT)  mechanism rather than pure electron transfer, driven by the strength of the O-H bond rather than the redox potential of the 
    
    
    
    -system [2].[3][4][5]

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. Scale: 10 mmol input.

Materials
  • 2,6-Dichlorobenzaldehyde (1.75 g, 10 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (0.83 g, 12 mmol)
    
  • Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc) (12 mmol)

  • Solvent: Ethanol/Water (1:1 v/v) or Methanol

Methodology
  • Dissolution: Dissolve 2,6-dichlorobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Reagent Prep: Dissolve

    
     and NaOAc in 5 mL of water.
    
  • Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/EtOAc 4:1).[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 50 mL of ice-cold water. The oxime should precipitate as a white solid.[2]

    • If no precipitate forms, extract with Dichloromethane (

      
       mL), dry over 
      
      
      
      , and evaporate.[2]
  • Purification: Recrystallize from aqueous ethanol to obtain needle-like crystals.

Characterization Data (Typical)
ParameterValue / ObservationNote
Appearance White crystalline powder
Melting Point 147–149 °CIndicates high purity [3]
IR (KBr)

: ~3200–3300 cm

(br)

: ~1600–1620 cm

Broad OH indicates H-bonding

H NMR

8.1–8.3 ppm (s, 1H, CH=N)
Downfield shift confirms E-isomer
Crystal System Triclinic, Space group

Dimeric H-bonded structure

Mechanism of Action: AChE Reactivation

The primary pharmacological interest in these oximes is the reactivation of Acetylcholinesterase (AChE) inhibited by organophosphates (OP).

The Reactivation Pathway[6]
  • Inhibition: OP binds to the Serine hydroxyl in the AChE active site, forming a stable phospho-ester.[2]

  • Attack: The oxime (in oximate form) enters the active site.[2]

  • Displacement: The oximate oxygen attacks the phosphorus atom.[2]

  • Release: The phosphorylated oxime leaves, regenerating the free enzyme.[2]

Steric Constraints in 2,6-Analogs

While the 2,6-substituents increase the acidity of the oxime (beneficial), they may prevent the molecule from fitting into the narrow "gorge" of the AChE active site. Therefore, 2,6-disubstituted benzaldehyde oximes are often used as mechanistic probes to map the spatial tolerance of the active site rather than as clinical antidotes (unlike the flexible 2-PAM).

Pathway Visualization

AChE_Reactivation cluster_steric Steric Filter Enz_Active Active AChE (Ser-OH) Inhibited Inhibited AChE (Ser-O-P-R) Enz_Active->Inhibited Phosphorylation (+ OP-X) OP_Agent Organophosphate (OP-X) TS Transition State (Trigonal Bipyramidal) Inhibited->TS + Oximate Anion (Nucleophilic Attack) Oxime 2,6-Substituted Oxime (R-CH=N-OH) Oxime->TS deprotonation (pKa dependent) Reactivated Reactivated AChE (Ser-OH) TS->Reactivated Displacement PhosphylOxime Phosphorylated Oxime (Toxic Byproduct) TS->PhosphylOxime Leaving Group

Caption: Mechanism of AChE reactivation by oximes. 2,6-substitution influences the 'Nucleophilic Attack' step via steric hindrance and pKa modulation.

Synthesis Workflow Visualization

Synthesis_Protocol Start Start: 2,6-Dichlorobenzaldehyde (10 mmol) Mix Mix & Reflux Ethanol/Water (80°C, 3h) Start->Mix Reagent Prepare Reagent: NH2OH.HCl + NaOAc in H2O Reagent->Mix Check TLC Check (Hexane/EtOAc 4:1) Mix->Check Check->Mix Incomplete Quench Pour into Ice Water Check->Quench Complete Precipitate Precipitate Forms? Quench->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes Extract Extract with DCM Dry & Evaporate Precipitate->Extract No Recryst Recrystallize (Aq. Ethanol) Filter->Recryst Extract->Recryst Final Pure (E)-Oxime (White Needles) Recryst->Final

Caption: Step-by-step synthesis protocol for 2,6-disubstituted benzaldehyde oximes.

References

  • Bao, F.-Y. (2008).[2][6] "2,6-Dichlorobenzaldehyde oxime."[2][6][7][8][9] Acta Crystallographica Section E, 64(11), o2134.[2][6] Link

  • Kumbhar, A. A., et al. (2025).[2] "Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions." The Journal of Organic Chemistry. Link

  • PubChem. "2,6-Dichlorobenzaldehyde oxime (Compound)."[2][6] National Library of Medicine.[2] Link

  • Worek, F., et al. (2021).[2] "Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase."[2] Archives of Toxicology. Link

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Difluorobenzonitrile via Dehydration of 2,6-Difluorobenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol details a robust and efficient two-step process commencing with the synthesis of 2,6-difluorobenzaldoxime from 2,6-difluorobenzaldehyde, followed by its dehydration to the target nitrile. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction: The Significance of 2,6-Difluorobenzonitrile

2,6-Difluorobenzonitrile is a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms ortho to the nitrile group, make it a valuable synthon for introducing the 2,6-difluorophenyl moiety into larger molecules. This structural motif is found in a variety of biologically active compounds, where the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, reliable and scalable synthetic routes to high-purity 2,6-difluorobenzonitrile are of significant interest to the scientific community.[2]

The dehydration of aldoximes represents a classic and effective method for the preparation of nitriles. This guide focuses on the application of this transformation to the synthesis of 2,6-difluorobenzonitrile, providing a detailed, field-proven protocol.

Chemical Theory and Mechanism

The conversion of an aldoxime to a nitrile is a dehydration reaction, formally involving the removal of a molecule of water. The reaction is typically facilitated by a dehydrating agent. In this protocol, we will utilize phosphorus pentoxide (P₂O₅), a powerful and effective reagent for this purpose.

The mechanism of dehydration using phosphorus pentoxide involves the activation of the oxime's hydroxyl group. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of P₂O₅. This is followed by a proton transfer and subsequent elimination of a phosphate species and water, leading to the formation of the nitrile. While the detailed mechanism can be complex, the key transformation is the elimination of the C=N-OH hydroxyl group to form the C≡N triple bond.

Experimental Protocols

This section is divided into two primary experimental procedures: the synthesis of the 2,6-difluorobenzaldoxime precursor and its subsequent dehydration to 2,6-difluorobenzonitrile.

Synthesis of 2,6-Difluorobenzaldoxime

This procedure outlines the formation of the oxime from the corresponding aldehyde.

Materials and Reagents:

  • 2,6-Difluorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Buchner funnel and filter paper

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,6-difluorobenzaldehyde in 100 mL of ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of 6.0 g of hydroxylamine hydrochloride in 20 mL of deionized water.

  • Reaction Initiation: To the stirred solution of 2,6-difluorobenzaldehyde, add the hydroxylamine hydrochloride solution.

  • Basification: Slowly add a solution of 4.0 g of sodium hydroxide in 20 mL of deionized water to the reaction mixture. The addition should be done portion-wise to control the exotherm.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the obtained 2,6-difluorobenzaldoxime in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization of 2,6-Difluorobenzaldoxime:

The identity and purity of the synthesized oxime should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Dehydration of 2,6-Difluorobenzaldoxime to 2,6-Difluorobenzonitrile

This protocol details the conversion of the oxime to the target nitrile using phosphorus pentoxide.

Materials and Reagents:

  • 2,6-Difluorobenzaldoxime (from the previous step)

  • Phosphorus pentoxide (P₂O₅)

  • Sand

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Step-by-Step Protocol:

  • Reactant Preparation: In a dry 250 mL round-bottom flask, thoroughly mix 10.0 g of finely powdered 2,6-difluorobenzaldoxime with 15.0 g of phosphorus pentoxide and an equal volume of sand (to prevent clumping).

  • Reaction Setup: Assemble a distillation apparatus with the reaction flask. Ensure all glassware is thoroughly dried to prevent premature reaction of the P₂O₅.

  • Heating: Gently heat the mixture in the reaction flask using a heating mantle. The 2,6-difluorobenzonitrile product will start to distill over.

  • Distillation: Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more product is observed to be coming over.

  • Workup - Quenching: Carefully and slowly add the crude distillate to a stirred, saturated solution of sodium bicarbonate to neutralize any acidic impurities. Caution: This may be exothermic and cause gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like dichloromethane or diethyl ether (2 x 50 mL).

  • Washing: Wash the combined organic layers with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 2,6-difluorobenzonitrile.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain a high-purity product.

Visualization of Workflows

Synthesis of 2,6-Difluorobenzaldoxime

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Isolation aldehyde 2,6-Difluorobenzaldehyde in Ethanol mix Mix Aldehyde and Hydroxylamine aldehyde->mix hydroxylamine Hydroxylamine Hydrochloride Solution hydroxylamine->mix naoh Sodium Hydroxide Solution add_base Add NaOH Solution mix->add_base reflux Reflux for 1-2 hours add_base->reflux cool Cool and Precipitate reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry product 2,6-Difluorobenzaldoxime dry->product

Caption: Workflow for the synthesis of 2,6-difluorobenzaldoxime.

Dehydration to 2,6-Difluorobenzonitrile

cluster_prep Reactant Preparation cluster_reaction Reaction and Distillation cluster_workup Workup and Purification oxime 2,6-Difluorobenzaldoxime mix_reactants Thoroughly Mix oxime->mix_reactants p2o5 Phosphorus Pentoxide p2o5->mix_reactants sand Sand sand->mix_reactants heat Gentle Heating mix_reactants->heat distill Distill Product heat->distill quench Quench with NaHCO3 distill->quench extract Extract with Organic Solvent quench->extract wash_brine Wash with Brine extract->wash_brine dry_solvent Dry with MgSO4 wash_brine->dry_solvent evaporate Solvent Removal dry_solvent->evaporate purify Vacuum Distillation/Recrystallization evaporate->purify final_product 2,6-Difluorobenzonitrile purify->final_product

Caption: Workflow for the dehydration to 2,6-difluorobenzonitrile.

Characterization of 2,6-Difluorobenzonitrile

The final product should be characterized to confirm its identity and purity.

Analysis Expected Result Source
Appearance White to light brown mass or colorless crystals[3]
Melting Point 30-32 °C[4]
Boiling Point 197-198 °C[3]
¹H NMR Spectrum consistent with the structure
¹³C NMR Spectrum consistent with the structure[4]
IR Spectroscopy Characteristic nitrile stretch (C≡N) around 2230-2240 cm⁻¹[5]
Mass Spectrometry Molecular ion peak corresponding to C₇H₃F₂N (m/z = 139.10)

Safety Precautions

General:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]

  • Perform all operations in a well-ventilated fume hood.[3][6]

  • Have an eyewash station and safety shower readily accessible.[3]

Chemical-Specific:

  • 2,6-Difluorobenzaldehyde: May cause skin and eye irritation.

  • Hydroxylamine hydrochloride: Can be corrosive and toxic. Handle with care.

  • Sodium hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Phosphorus pentoxide (P₂O₅): Highly corrosive and a powerful dehydrating agent.[6] It reacts violently with water, releasing significant heat.[6] Handle in a dry environment and avoid contact with skin, eyes, and mucous membranes.[4][7] In case of contact, brush off any solid material before flushing with copious amounts of water.[4]

  • 2,6-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6]

Troubleshooting

Problem Possible Cause Solution
Low yield of oxime Incomplete reaction or loss during workup.Ensure complete dissolution of starting materials. Check the stoichiometry of reagents. Avoid excessive washing.
No or slow dehydration Inactive P₂O₅ (absorbed moisture). Insufficient heating.Use freshly opened or properly stored P₂O₅. Ensure the reaction mixture is heated to the distillation temperature of the product.
Dark-colored product Side reactions or impurities.Ensure starting materials are pure. Purify the final product by distillation or recrystallization.
Clumping of reactants during dehydration Reaction mixture solidifying.The addition of sand helps to mitigate this issue by providing a larger surface area and preventing agglomeration.

References

  • CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.
  • A Simple Synthesis of Nitriles from Aldoximes - PMC - NIH. (URL: [Link])

  • Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation - Organic Chemistry Portal. (URL: [Link])

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 | ACS Omega. (URL: [Link])

  • Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride. (URL: not available)
  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])

  • Beckmann rearrangement v/s dehydration of Oximes - Chemistry Stack Exchange. (URL: [Link])

  • FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile - ResearchGate. (URL: [Link])

  • Safety Data Sheet: Phosphorus pentoxide - Carl ROTH. (URL: [Link])

  • isobutyronitrile - Organic Syntheses Procedure. (URL: [Link])

  • Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97% - Cole-Parmer. (URL: [Link])

  • Highly Efficient Beckmann Rearrangement and Dehydration of Oximes. | Request PDF. (URL: [Link])

  • Phosphorus pentoxide - Lanxess. (URL: [Link])

  • Synthesis of 2,6-difluorobenzaldehyde - PrepChem.com. (URL: [Link])

  • A process for producing nitrile compounds - European Patent Office - EP 0080700 B2 - Googleapis.com. (URL: [Link])

  • PHOSPHORUS PENTOXIDE EXTRA PURE - Loba Chemie. (URL: [Link])

  • Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC - NIH. (URL: [Link])

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. (URL: [Link])

  • 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Agrochemicals Utilizing 2,6-Difluorobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorine in Agrochemicals and the Versatility of the 2,6-Difluorobenzoyl Moiety

The incorporation of fluorine atoms into the molecular architecture of agrochemicals has become a cornerstone of modern crop protection science. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1] This strategic use of fluorine often leads to products with improved performance and a more favorable toxicological profile.

A particularly valuable structural motif in this domain is the 2,6-difluorobenzoyl group. This moiety is central to the biological activity of a significant class of insecticides known as benzoylphenylureas (BPUs).[2] These compounds act as potent insect growth regulators (IGRs) by disrupting the synthesis of chitin, a crucial component of the insect exoskeleton, leading to failed molting and larval death.[2][3] This mode of action provides a high degree of selectivity, with low toxicity to vertebrates who do not possess chitin.[2]

This technical guide provides a comprehensive overview of the synthesis of fluorinated agrochemicals, with a specific focus on the utility of 2,6-difluorobenzaldehyde oxime as a versatile and strategic intermediate. While industrial synthesis of benzoylurea insecticides often commences from 2,6-difluorobenzonitrile, this document will elucidate the synthetic pathways that leverage this compound, presenting it as a viable and valuable precursor. We will explore its synthesis and its subsequent conversion into the pivotal intermediate, 2,6-difluorobenzamide, from which a plethora of potent agrochemicals can be derived. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, providing both the practical steps and the scientific rationale behind them.

Synthetic Pathways: From 2,6-Difluorobenzaldehyde to Key Agrochemical Intermediates

The journey from 2,6-difluorobenzaldehyde to the final agrochemical product can be strategically navigated through its oxime derivative. The following sections detail the synthesis of this compound and its subsequent transformation into the crucial 2,6-difluorobenzamide intermediate via two distinct and scientifically sound routes: the Beckmann rearrangement and the dehydration-hydrolysis sequence.

Part 1: Synthesis of the Starting Material - 2,6-Difluorobenzaldehyde

A reliable supply of the starting aldehyde is paramount. A common and efficient method for the synthesis of 2,6-difluorobenzaldehyde is the selective oxidation of 2,6-difluorotoluene.[2]

Protocol 1: Synthesis of 2,6-Difluorobenzaldehyde

Materials:

  • 2,6-Difluorotoluene

  • Cobalt (II) acetate

  • Sodium molybdate

  • Sodium bromide

  • Acetic acid

  • 25% Hydrogen peroxide solution

Procedure:

  • Reactant/Catalyst Solution Preparation: In a suitable reaction vessel, dissolve 6.06 g of cobalt (II) acetate and 6.06 g of sodium molybdate in a mixture of 200 ml of 2,6-difluorotoluene and 200 ml of acetic acid. Stir the mixture until a homogeneous solution is achieved.[2]

  • Oxidant/Promoter Solution Preparation: In a separate vessel, dissolve 6.06 g of sodium bromide in a sufficient volume of 25% hydrogen peroxide solution.[2]

  • Reaction Setup: The reaction is ideally performed in a continuous flow reactor system for optimal control of reaction parameters. Heat the reactor to 105 °C.[2]

  • Reaction Execution: Pump the reactant/catalyst solution and the oxidant/promoter solution into the reactor at appropriate flow rates to achieve the desired molar ratio of reactants. A representative molar ratio of H₂O₂ to 2,6-difluorotoluene is approximately 2:1.[2]

  • Work-up and Purification: After the reaction is complete, the product, 2,6-difluorobenzaldehyde, is isolated and purified using standard organic chemistry techniques such as extraction and distillation.

Part 2: Synthesis of this compound

The conversion of an aldehyde to its corresponding oxime is a robust and high-yielding reaction. This step is crucial as it functionalizes the aldehyde group for subsequent transformations. The protocol below is a generalized and adaptable method for this synthesis.[4][5]

Protocol 2: Synthesis of this compound

Materials:

  • 2,6-Difluorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol or Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1 equivalent) in ethanol (e.g., 3 ml per 0.1 g of aldehyde).[5]

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents).[5]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Conventional stirring at room temperature may take 1-3 hours.[5] Alternatively, for an accelerated reaction, microwave synthesis can be employed (e.g., 90°C, 300W for 5 minutes), which can significantly shorten the reaction time.[5]

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure. Add a mixture of ethyl acetate and water (1:1 v/v) to the residue and transfer to a separatory funnel.[5]

  • Extraction and Purification: Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Expected Outcome: this compound is typically a white solid. The yield is expected to be high, often exceeding 90%.

Part 3: Conversion of this compound to 2,6-Difluorobenzamide

The 2,6-difluorobenzamide is the pivotal intermediate in the synthesis of numerous benzoylurea insecticides.[6] We present two viable pathways from the oxime to this amide.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[7] This one-step conversion is an elegant route to the desired amide.

Protocol 3A: Beckmann Rearrangement to 2,6-Difluorobenzamide

Materials:

  • This compound

  • Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent.

  • Catalyst Addition: Slowly add the acid catalyst to the solution while maintaining the temperature (the reaction can be exothermic).

  • Reaction: Heat the reaction mixture to the appropriate temperature (this will depend on the chosen catalyst and solvent) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice-water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,6-difluorobenzamide can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The choice of acid catalyst is critical. Strong protic acids like sulfuric acid or polyphosphoric acid are commonly used. The reaction mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent migration of the aryl group to the electron-deficient nitrogen atom leads to the formation of a nitrilium ion, which is then hydrated to form the amide. The reaction is typically performed under anhydrous conditions to prevent premature hydrolysis of the reactants or intermediates.

An alternative two-step approach involves the dehydration of the oxime to form 2,6-difluorobenzonitrile, which is then hydrolyzed to the desired amide. This pathway aligns with the more conventional industrial synthesis route which starts from the nitrile.

Protocol 3B-1: Dehydration of this compound to 2,6-Difluorobenzonitrile

Materials:

  • This compound

  • Dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a catalytic system like oxalyl chloride/triethylamine/triphenylphosphine oxide)[8]

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve this compound in a suitable anhydrous solvent.

  • Addition of Dehydrating Agent: Slowly add the dehydrating agent to the solution at a controlled temperature (often at 0 °C to manage any exothermic reaction).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its completion by TLC.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture (e.g., with ice-water). Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude 2,6-difluorobenzonitrile. Purify by distillation or chromatography as needed.

Protocol 3B-2: Hydrolysis of 2,6-Difluorobenzonitrile to 2,6-Difluorobenzamide

The hydrolysis of the nitrile to the amide can be achieved under various conditions, including a green chemistry approach using near-critical water.[9]

Materials:

  • 2,6-Difluorobenzonitrile

  • Deionized water

  • Sodium chloride (for salting out)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, add 2,6-difluorobenzonitrile and deionized water (a weight ratio of 1:2 to 1:7 is suggested).[9]

  • Reaction: Seal the autoclave and heat the mixture to a temperature between 200-350°C for 1-10 hours.[9] The high temperature and pressure of the near-critical water facilitate the hydrolysis without the need for an acid or base catalyst.

  • Work-up and Purification: Cool the hydrolysate to room temperature. Add sodium chloride to salt out the product.[9] Filter the precipitate, wash it with water, and dry it to obtain 2,6-difluorobenzamide.

From Intermediate to Active Ingredient: Synthesis of Benzoylurea Insecticides

With 2,6-difluorobenzamide in hand, the path is clear for the synthesis of a variety of benzoylurea insecticides. The general strategy involves the conversion of the amide to a highly reactive isocyanate, followed by its reaction with a specific substituted aniline.

Step 1: Synthesis of 2,6-Difluorobenzoyl Isocyanate

This is a critical step, and the isocyanate is a key building block for the final products.

Protocol 4: Synthesis of 2,6-Difluorobenzoyl Isocyanate

Materials:

  • 2,6-Difluorobenzamide

  • Oxalyl chloride or triphosgene

  • Anhydrous solvent (e.g., toluene, dichloroethane)[6][10]

Procedure:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere, suspend or dissolve 2,6-difluorobenzamide in a suitable anhydrous solvent.[6]

  • Reagent Addition: Add oxalyl chloride (approximately 1.1 equivalents) dropwise to the mixture.[6] The reaction will liberate hydrogen chloride and carbon monoxide.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by the cessation of gas evolution and TLC).[6]

  • Isolation of Product: After cooling, the solvent is removed under reduced pressure to yield the crude 2,6-difluorobenzoyl isocyanate, which can often be used in the next step without further purification.

Step 2: Synthesis of a Representative Benzoylurea Insecticide (e.g., Flufenoxuron)

The final step involves the coupling of the isocyanate with a specific aniline derivative. For the synthesis of Flufenoxuron, the required aniline is 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline.

Protocol 5: Synthesis of Flufenoxuron

Materials:

  • 2,6-Difluorobenzoyl isocyanate

  • 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline in a suitable anhydrous solvent.

  • Isocyanate Addition: Add a solution of 2,6-difluorobenzoyl isocyanate in the same solvent dropwise to the aniline solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The product, Flufenoxuron, will often precipitate out of the reaction mixture. It can be collected by filtration, washed with a small amount of cold solvent, and dried. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Summary of Key Synthetic Transformations and Typical Yields

StepReactionStarting MaterialProductKey ReagentsTypical Yield (%)
1Oxidation2,6-Difluorotoluene2,6-DifluorobenzaldehydeH₂O₂, Co(OAc)₂, Na₂MoO₄, NaBr>80
2Oximation2,6-DifluorobenzaldehydeThis compoundNH₂OH·HCl, Base>90
3ABeckmann RearrangementThis compound2,6-DifluorobenzamideStrong Acid (e.g., H₂SO₄)60-80
3B-1DehydrationThis compound2,6-DifluorobenzonitrileDehydrating Agent (e.g., Ac₂O)>90
3B-2Hydrolysis2,6-Difluorobenzonitrile2,6-DifluorobenzamideHigh-Temperature Water>90
4Isocyanate Formation2,6-Difluorobenzamide2,6-Difluorobenzoyl isocyanateOxalyl Chloride or Triphosgene>95
5Urea Formation2,6-Difluorobenzoyl isocyanateBenzoylurea Insecticide (e.g., Flufenoxuron)Substituted Aniline>90

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 2,6-Difluorotoluene 2,6-Difluorotoluene 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde 2,6-Difluorotoluene->2,6-Difluorobenzaldehyde Oxidation This compound This compound 2,6-Difluorobenzaldehyde->this compound Oximation 2,6-Difluorobenzamide 2,6-Difluorobenzamide This compound->2,6-Difluorobenzamide Beckmann Rearrangement 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile This compound->2,6-Difluorobenzonitrile Dehydration 2,6-Difluorobenzoyl Isocyanate 2,6-Difluorobenzoyl Isocyanate 2,6-Difluorobenzamide->2,6-Difluorobenzoyl Isocyanate Isocyanate Formation 2,6-Difluorobenzonitrile->2,6-Difluorobenzamide Hydrolysis Fluorinated Agrochemical\n(e.g., Benzoylurea Insecticide) Fluorinated Agrochemical (e.g., Benzoylurea Insecticide) 2,6-Difluorobenzoyl Isocyanate->Fluorinated Agrochemical\n(e.g., Benzoylurea Insecticide) Urea Formation

Caption: Synthetic pathways from 2,6-difluorotoluene to fluorinated agrochemicals.

Chitin_Synthesis_Inhibition Glucose Glucose UDP-N-acetylglucosamine UDP-N-acetylglucosamine Glucose->UDP-N-acetylglucosamine Multi-step enzymatic conversion Chitin Chitin UDP-N-acetylglucosamine->Chitin Polymerization Insect Exoskeleton Insect Exoskeleton Chitin->Insect Exoskeleton Assembly Benzoylurea Insecticide Benzoylurea Insecticide Chitin Synthase Chitin Synthase Benzoylurea Insecticide->Chitin Synthase Inhibition

Caption: Mechanism of action of benzoylurea insecticides.

Conclusion

This compound stands as a highly valuable and versatile intermediate in the synthesis of fluorinated agrochemicals. While not always the primary starting point in large-scale industrial processes, its straightforward synthesis from 2,6-difluorobenzaldehyde and its efficient conversion to the critical 2,6-difluorobenzamide intermediate via either the Beckmann rearrangement or a dehydration-hydrolysis sequence underscore its strategic importance. The protocols and pathways detailed in this guide provide researchers with a robust and flexible synthetic toolbox. By understanding the underlying chemical principles and having access to detailed, actionable protocols, scientists in the agrochemical and pharmaceutical sectors can confidently leverage this compound to accelerate the discovery and development of novel, effective, and safe crop protection agents.

References

  • Yadav, J., et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 85. [Link]

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  • Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC - NIH. [Link]

  • (PDF) Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - ResearchGate. [Link]

  • Synthesis experiment of 2,4-difluorobenzaldehyde - ResearchGate. [Link]

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  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link]

  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl... - ResearchGate. [Link]

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  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. [Link]

  • Benzaldehyde oxime - Wikipedia. [Link]

  • AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. [Link]

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  • A Facile One-Pot Conversion of Aldehydes into Nitriles - Sciencemadness.org. [Link]

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Application Notes and Protocols: Metal-Complex Formation Using 2,6-Difluorobenzaldehyde Oxime Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Oxime Ligands in Coordination Chemistry

In the landscape of modern coordination chemistry and drug development, the thoughtful design of ligands is paramount to tuning the electronic, steric, and biological properties of metal complexes. Among the vast arsenal of ligand architectures, oximes (RR'C=N-OH) represent a versatile class of coordinating agents, capable of acting as neutral or anionic donors through their nitrogen and oxygen atoms. The introduction of fluorine atoms onto the ligand framework, as in 2,6-difluorobenzaldehyde oxime, imparts unique characteristics that are highly sought after by researchers. The strong electron-withdrawing nature of fluorine can significantly influence the acidity of the oxime proton, modulate the electron density at the metal center, and enhance the lipophilicity and metabolic stability of the resulting complexes, properties of considerable interest in catalysis and medicinal chemistry.[1]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of the this compound ligand and its subsequent use in the formation of metal complexes. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their experimental design.

Part 1: Synthesis of the this compound Ligand

The synthesis of this compound is a straightforward and high-yielding reaction involving the condensation of 2,6-difluorobenzaldehyde with hydroxylamine. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 2,6-dichlorobenzaldehyde oxime and is expected to provide high yields of the desired product.[2][3]

Materials:

  • 2,6-Difluorobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium carbonate (1.2 eq)

  • Anhydrous Methanol

  • Dichloromethane

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (optional, for prolonged reactions)

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the aldehyde at room temperature.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium carbonate (1.2 eq). The sodium carbonate is added to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.

  • Reaction: Stir the mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, remove the methanol using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the dichloromethane using a rotary evaporator to yield the crude product.

    • The crude this compound can be recrystallized from a suitable solvent, such as dichloromethane or an ethanol/water mixture, to obtain a pure crystalline solid.

Characterization:

The identity and purity of the synthesized oxime should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., O-H, C=N, C-F).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Part 2: General Protocol for Metal-Complex Formation

The this compound ligand can coordinate to a variety of metal ions to form stable complexes. The coordination can occur through the nitrogen atom of the oxime group, and upon deprotonation, the oxygen atom can also participate in bonding, leading to the formation of a chelate ring. The following is a general protocol that can be adapted for the synthesis of various metal complexes.

General Reaction Workflow:

Caption: General workflow for metal-complex formation.

Experimental Protocol: Synthesis of a Generic M(II)-Oxime Complex

Materials:

  • This compound (2.0 eq)

  • A suitable metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) (1.0 eq)

  • Solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)

  • Base (optional, e.g., triethylamine, sodium hydroxide solution)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • Ligand Solution: Dissolve the this compound (2.0 eq) in the chosen solvent in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.

  • Reaction Mixture: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change is often observed upon addition, indicating complex formation.

  • Deprotonation (Optional): If the formation of an oximato complex (where the oxime proton is removed) is desired, a base can be added dropwise to the reaction mixture. The choice of base and stoichiometry will depend on the specific metal and desired complex.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. The optimal reaction time and temperature should be determined empirically, for instance by monitoring the reaction using TLC or UV-Vis spectroscopy.

  • Isolation:

    • If a precipitate forms upon cooling, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

    • If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.

  • Purification: The crude complex can be purified by recrystallization from an appropriate solvent or solvent mixture.

Key Considerations and Causality in Experimental Design:
  • Choice of Metal Salt: The counter-ion of the metal salt can influence the solubility and crystallinity of the final complex. Acetates, nitrates, and chlorides are common starting materials.

  • Solvent System: The polarity of the solvent will affect the solubility of both the ligand and the metal salt and can influence the coordination geometry of the resulting complex.

  • Stoichiometry (Ligand:Metal Ratio): The ratio of ligand to metal will determine the coordination number and geometry of the complex. A 2:1 ligand-to-metal ratio is common for divalent metals to form octahedral or square planar complexes.

  • Role of pH/Base: The acidity of the oxime proton allows for the formation of neutral or anionic ligands. The addition of a base will deprotonate the oxime, favoring coordination through the oxygen atom and the formation of a more stable chelate.

Part 3: Characterization of Metal-Oxime Complexes

A thorough characterization of the newly synthesized metal complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques should be employed.

Technique Information Obtained Expected Observations for this compound Complexes
FT-IR Spectroscopy Confirmation of coordinationShift in the C=N stretching frequency upon coordination to the metal. Disappearance of the O-H stretch if deprotonation occurs.
UV-Vis Spectroscopy Electronic transitionsd-d transitions for transition metal complexes, providing information on the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands.
¹H and ¹⁹F NMR Spectroscopy Structural information in solutionShifts in the proton and fluorine signals of the ligand upon coordination. For diamagnetic complexes, it provides detailed structural information.
Elemental Analysis Empirical formulaConfirms the elemental composition (C, H, N) of the complex, which helps to establish the stoichiometry.
Molar Conductivity Nature of the complex in solutionDistinguishes between ionic and non-ionic complexes in solution.
Magnetic Susceptibility Electronic structure of the metal ionDetermines the number of unpaired electrons, which helps to elucidate the geometry and oxidation state of the metal center.
Single-Crystal X-ray Diffraction Unambiguous molecular structureProvides precise bond lengths, bond angles, and the overall three-dimensional structure of the complex in the solid state.

Conclusion and Future Outlook

The protocols detailed in these application notes provide a solid foundation for the synthesis and characterization of metal complexes featuring the this compound ligand. The unique electronic properties conferred by the fluorine substituents make these complexes promising candidates for a range of applications, including:

  • Homogeneous Catalysis: The electron-withdrawing nature of the ligand can modulate the catalytic activity of the metal center.

  • Bioinorganic Chemistry: The enhanced lipophilicity and metabolic stability may lead to the development of novel therapeutic or diagnostic agents.

  • Materials Science: The potential for unique crystal packing and intermolecular interactions could be explored for the design of new functional materials.

Researchers are encouraged to use these protocols as a starting point and to explore variations in metal centers, reaction conditions, and ligand modifications to further advance the exciting field of fluorinated metal-organic compounds.

References

  • P., T., V., S., & S., S. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2134. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-difluorobenzaldehyde. Retrieved February 7, 2024, from [Link]

  • Gao, H., et al. (2025). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde.
  • Semantic Scholar. (n.d.). Synthesis and characterization of transition metal complexes containing oxime, amido and thioamido groups. Retrieved February 7, 2024, from [Link]

  • PubMed. (2008). 2,6-Dichloro-benzaldehyde oxime. National Center for Biotechnology Information. Available at: [Link]

  • Demir, I. (2007). Synthesis and Characterization of Transition Metal Complexes of Oxime. Asian Journal of Chemistry, 19(3), 1919-1924. Available at: [Link]

  • Quora. (2016). How is the equation between benzaldehyde and hydroxylamine determined? Retrieved February 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzaldehyde. PubChem. Retrieved February 7, 2024, from [Link]

  • NIST. (n.d.). 2,6-Difluorobenzaldehyde. NIST Chemistry WebBook. Retrieved February 7, 2024, from [Link]

  • Encarnación-Guevara, S., et al. (2023). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Pharmaceuticals, 16(5), 743. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purifying 2,6-Difluorobenzaldehyde Oxime by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,6-difluorobenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

Understanding the Molecule: this compound

This compound is an important intermediate in organic synthesis. The presence of the polar oxime functional group (-NOH) and the relatively nonpolar difluorobenzyl ring gives the molecule a moderate polarity. This dual character is crucial when selecting an appropriate recrystallization solvent. The key to successful recrystallization is to find a solvent that dissolves the compound and its impurities at an elevated temperature but becomes a poor solvent for the desired compound as the solution cools, allowing for the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: While a universally "best" solvent does not exist, a logical starting point is to consider solvents with moderate polarity. For a closely related compound, 2,6-dichlorobenzaldehyde oxime, dichloromethane has been successfully used for recrystallization to obtain single crystals.[1] Given the structural similarity, dichloromethane is a strong initial candidate.

However, a systematic approach to solvent screening is highly recommended. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at room temperature or below: This allows for maximum recovery of the purified crystals upon cooling.

  • Inertness: The solvent should not react with the this compound.

  • Volatility: The solvent should be easily removable from the crystals after filtration.

  • Boiling Point: A boiling point between 60-100 °C is often ideal for ease of handling and effective dissolution without being too difficult to remove.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the compound.

Here are several troubleshooting steps:

  • Add more solvent: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil, and then add a small amount of additional hot solvent before allowing it to cool slowly again.[2]

  • Lower the cooling temperature slowly: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Use a solvent pair: If a single solvent isn't working, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[3]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[4]

  • Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

A3: A lack of crystal formation usually indicates one of two issues: either the solution is not saturated, or there are no nucleation sites for crystals to begin forming.

Troubleshooting Steps:

  • Reduce the solvent volume: If too much solvent was added, the solution will not be saturated upon cooling. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.[2]

  • Induce crystallization:

    • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate crystal growth.[4]

    • Seeding: Adding a seed crystal is a very effective method.

    • Patience: Sometimes, crystallization is a slow process.[5] Loosely cover the flask and leave it undisturbed for an extended period.

Q4: The purity of my recrystallized this compound has not improved. Why?

A4: This can be frustrating, but it points to a few potential issues with the recrystallization process:

  • Inappropriate solvent choice: The chosen solvent may be dissolving the impurities as well as the compound, or the impurities may have very similar solubility profiles to your compound. In this case, you will need to experiment with different solvents or solvent systems.

  • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[2] Ensure the solution cools slowly and without agitation.

  • Incomplete dissolution: If the initial crude material was not fully dissolved in the hot solvent, the undissolved impurities will be collected along with your crystals. Ensure you add the minimum amount of boiling solvent to achieve complete dissolution.

  • Contamination during filtration: Ensure your filtration apparatus is clean. Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common recrystallization issues for this compound.

Caption: A troubleshooting workflow for the recrystallization of this compound.

Recommended Experimental Protocol for Recrystallization

This protocol provides a general guideline. The solvent choice and volumes may need to be optimized for your specific sample and scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., dichloromethane, ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: If you have not already determined an appropriate solvent, perform a small-scale test with a few milligrams of your crude product and a few drops of potential solvents. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the compound is completely dissolved in the boiling solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven can be used (ensure the temperature is well below the compound's melting point).

Solvent Selection Table for Aromatic Oximes

The following table provides a list of common recrystallization solvents and their general applicability for compounds with similar functionalities.

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
Dichloromethane Intermediate40A good starting point based on the recrystallization of the dichloro-analog.[1] Its high volatility makes it easy to remove.
Ethanol Polar78A versatile and commonly used solvent for moderately polar compounds.[3]
Water Highly Polar100Generally, a poor solvent for organic compounds but can be used in a solvent pair with a more soluble solvent like ethanol.[3]
Hexane/Ethyl Acetate Nonpolar/PolarVariableA common and effective solvent pair that allows for fine-tuning of polarity.[3]
Hexane/Acetone Nonpolar/PolarVariableAnother useful solvent pair for compounds of intermediate polarity.[3]

Final Considerations

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Purity Analysis: After recrystallization, it is essential to verify the purity of your this compound. Techniques such as melting point determination, Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Be aware that some oximes can be thermally labile and may decompose under the high temperatures of a GC injection port.[6]

We hope this technical guide proves to be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Manivannan, R., et al. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2134. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. [Link]

  • Patil, V. (2015). How can I remove nitrile impurities from the oxime?. ResearchGate. [Link]

Sources

Technical Support Center: Thermal Analysis of 2,6-Difluorobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TA-DFBO-2024 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Thermal Degradation Protocols & Safety Analysis

Executive Summary

2,6-Difluorobenzaldehyde oxime (2,6-DFBO) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly for 2,6-difluorobenzonitrile. However, aldoximes possess significant thermal instability. They exhibit a "thermal switch" behavior where they can either undergo dehydration to nitriles (desired but exothermic) or catastrophic Beckmann rearrangement/decomposition (undesired and highly exothermic).

This guide addresses the specific challenges of characterizing 2,6-DFBO, focusing on distinguishing phase transitions from decomposition events and establishing safe process limits.

Module 1: Experimental Configuration & Protocol Optimization
Q: My DSC baseline is erratic, and I see mass loss before the expected decomposition. What is happening?

A: You are likely observing sublimation, which is masking the true thermal events.

The Issue: 2,6-DFBO has a relatively high vapor pressure near its melting point (~116–118°C). In standard crimped or open pans, the compound sublimes before it decomposes. This creates a broad endothermic drift that hides the sharp exothermic onset of degradation.

The Solution: Hermetic Sealing You must suppress volatilization to measure the chemical stability rather than physical evaporation.

Recommended Protocol:

  • Pan Selection: Use High-Pressure Gold-Plated or Stainless Steel capsules (resist up to 100 bar). Avoid standard aluminum if temperatures exceed 200°C, as Al can catalyze oxime decomposition.

  • Atmosphere: Nitrogen or Argon purge (50 mL/min).

  • Ramp Rate:

    • Screening: 10 K/min (standard).

    • Kinetic Analysis: Run at 2, 5, 10, and 20 K/min to apply Friedman/Ozawa-Flynn-Wall isoconversional methods.

Q: How do I correlate TGA mass loss with the degradation mechanism?

A: Use stoichiometric calculation to validate the dehydration pathway.

In a TGA experiment (open pan), 2,6-DFBO will often show a two-stage weight loss.

  • Stage 1 (Dehydration): Loss of water to form 2,6-difluorobenzonitrile.

  • Stage 2 (Evaporation): The nitrile product is volatile.[1]

Validation Step: Calculate the theoretical mass loss for dehydration:




  • If TGA shows ~11.5% loss followed by a plateau: You have successfully dehydrated the oxime to the nitrile.

  • If TGA shows 100% loss in one step: The compound evaporated/sublimed before reacting. Action: Switch to DSC with hermetic pans to find the decomposition energy.

Module 2: Data Interpretation & Troubleshooting
Q: I see an endotherm immediately followed by a sharp exotherm. Is this safe?

A: This is the classic "Melt-Decompose" profile. It represents a high-risk processing window.

Analysis:

  • Endotherm (~115-120°C): Melting of the solid oxime.

  • Exotherm (Onset >130°C): Thermal decomposition.

Critical Warning: If the decomposition onset temperature (


) overlaps with the melting endotherm, the material is autocatalytic . The liquid phase facilitates faster molecular mobility, accelerating the reaction.

Risk Assessment Table:

Thermal FeatureTemperature RangeInterpretationAction Required
Melting (

)
116°C - 118°CPhase transition (Solid

Liquid)
Monitor for pressure buildup.
Dehydration (

)
140°C - 180°CConversion to Nitrile + H

O
Ensure reactor venting for steam.
Beckmann/Decomp >190°CRearrangement to Amide / FragmentationSTOP. Runaway reaction zone.
Module 3: Mechanistic Pathways & Visualization

The Chemistry of Hazard: Thermal degradation of 2,6-DFBO is not random; it follows two competing pathways.

  • Dehydration (Path A): The aldoxime eliminates water to form 2,6-difluorobenzonitrile. This is often the desired synthesis route but generates steam pressure.

  • Beckmann Rearrangement (Path B): The oxime rearranges to the amide (2,6-difluorobenzamide).[2] This pathway is generally more exothermic and can lead to secondary decomposition releasing HCN and HF.

Diagram 1: Thermal Degradation Pathways

G Oxime 2,6-Difluorobenzaldehyde Oxime (Solid) Melt Melt Phase (Liquid) Oxime->Melt  Endothermic  ~116°C TS Transition State (Proton Transfer) Melt->TS  Heat / Acid Nitrile 2,6-Difluorobenzonitrile + H2O (Steam) TS->Nitrile  Path A: Dehydration  (Major Path) Amide 2,6-Difluorobenzamide (Beckmann Product) TS->Amide  Path B: Rearrangement  (Catalyzed by impurities) Gases Toxic Gases (HCN, HF, NOx) Amide->Gases  Secondary Decomp  High Exotherm

Caption: Competing thermal pathways for 2,6-DFBO. Path A (Dehydration) generates pressure via steam; Path B (Rearrangement) leads to higher exotherms and toxic byproducts.

Module 4: Safety & Scale-Up (ARC Analysis)
Q: Can I rely on DSC

for reactor safety limits?

A: NO. DSC overestimates stability due to high heat transfer rates.

For scale-up, you must determine the Time to Maximum Rate (


)  using Accelerating Rate Calorimetry (ARC). DSC scans (typically 10 K/min) mask slow induction periods that occur in large thermal masses.

Scale-Up Protocol:

  • Step 1 (DSC): Identify the "Never Exceed" temperature (

    
    ).
    
  • Step 2 (ARC): Perform a "Heat-Wait-Search" experiment.

    • Start: 80°C.

    • Step: 5°C.

    • Threshold: 0.02 K/min exotherm detection.

  • Step 3 (Analysis): Calculate the

    
     (Temperature where 
    
    
    
    is 24 hours). This is your maximum processing temperature.

Diagram 2: Recommended Safety Testing Workflow

Workflow Start Sample: 2,6-DFBO DSC DSC Screening (Hermetic Pan, 10 K/min) Start->DSC Decision Exotherm Detected? DSC->Decision TGA TGA Analysis (Confirm Mass Loss vs. Decomp) Decision->TGA Yes (Quantify Volatiles) ARC ARC / Adiabatic Testing (Determine TMR_ad) Decision->ARC Yes (Scale-up Safety) GCMS GC-MS Analysis (Identify Byproducts: Nitrile vs Amide) TGA->GCMS Safe Define Safe Operating Limits (T_process < T_D24) ARC->Safe

Caption: Integrated workflow for thermal hazard assessment. DSC provides initial screening; ARC is mandatory for defining safe process temperatures.

References
  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2,6-Difluorobenzaldehyde. Retrieved from

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: this compound. Retrieved from

  • Organic Chemistry Portal. (2023). Beckmann Rearrangement Mechanisms and Catalysis. Retrieved from

  • TA Instruments. (2023). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from

  • National Institutes of Health (NIH). (2018). Biocatalytic Synthesis of Nitriles through Dehydration of Aldoximes. Retrieved from

Disclaimer: This guide is for educational and technical support purposes. Always perform your own safety validation before scaling up reactions involving energetic materials.

Sources

Controlling hydrolysis of 2,6-difluorobenzaldehyde oxime in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling hydrolysis of 2,6-difluorobenzaldehyde oxime in aqueous media Content type: Technical Support Center Guide

Senior Application Scientist Desk

Executive Summary: The "2,6-Difluoro Paradox"

Welcome. If you are accessing this guide, you are likely observing inconsistent yields or unexplained degradation during the synthesis or handling of This compound .

This molecule presents a unique physicochemical challenge I call the "2,6-Difluoro Paradox" :

  • Electronic Activation: The fluorine atoms at the 2 and 6 positions are strongly electron-withdrawing (Inductive effect,

    
    ). This renders the imine carbon (
    
    
    
    ) highly electron-deficient and susceptible to nucleophilic attack by water.
  • Steric Shielding: Conversely, these same atoms provide significant steric bulk flanking the reactive center, theoretically impeding the approach of water molecules.

The Result: In aqueous media, this molecule exists in a metastable state. It is kinetically stable at neutral pH due to steric shielding but undergoes rapid, catastrophic hydrolysis (reversion to aldehyde) or Beckmann rearrangement (conversion to amide) once the pH shifts away from the stability window.

This guide provides the protocols and mechanistic insights required to lock this molecule in its stable oxime form.

Troubleshooting Guide (Q&A)

Category A: Hydrolysis & Reversion

Q1: I am observing the regeneration of 2,6-difluorobenzaldehyde (starting material) during aqueous workup. Why? Diagnosis: Your aqueous layer pH likely dropped below 4.0. The Mechanism: Hydrolysis of oximes is acid-catalyzed.[1][2][3][4] The reaction begins with the protonation of the oxime nitrogen (or oxygen), creating a cationic intermediate.[5] The electron-withdrawing fluorine atoms destabilize the


 bond, lowering the activation energy for water to attack once protonation occurs.
Solution: 
  • Immediate Action: Neutralize the aqueous layer to pH 6.0–7.5 using saturated

    
     or a phosphate buffer before extraction.
    
  • Process Change: Avoid strong mineral acids (HCl,

    
    ) for quenching. Use buffered quench solutions (e.g., Ammonium Acetate).[6]
    

Q2: My reaction conversion stalls at 90%, and extending time lowers the yield. Diagnosis: You have reached a thermodynamic equilibrium where the rate of hydrolysis equals the rate of formation. The Mechanism: Oxime formation is reversible:



In aqueous media, water concentration is high (

), pushing the equilibrium to the left (hydrolysis). Solution:
  • Le Chatelier’s Principle: Remove water. Use a biphasic system (e.g., Toluene/Water) or add a dehydrating agent if working in organic solvents.

  • Excess Reagent: Increase Hydroxylamine hydrochloride equivalents to 1.2–1.5 eq to push equilibrium to the right.

Category B: Impurity Profile

Q3: I see a new byproduct spot (


) that is neither aldehyde nor oxime. It appears when I heat the reaction. 
Diagnosis:  You are triggering a Beckmann Rearrangement , forming 2,6-difluorobenzamide .
The Mechanism:  Under acidic conditions and elevated temperatures (

), the protonated oxime undergoes a 1,2-shift. The 2,6-difluoro substitution pattern can accelerate this migration due to electronic effects stabilizing the transition state. Solution:
  • Temperature Control: Maintain reaction temperature

    
    .
    
  • Acidity: Ensure the reaction buffer is not too acidic. The optimal pH for oxime formation without rearrangement is typically pH 4.5–5.5 (Acetate buffer).

Category C: Solubility & Homogeneity

Q4: The reaction mixture is heterogeneous, and kinetics are inconsistent between batches. Diagnosis: The 2,6-difluoro substitution significantly increases lipophilicity compared to unsubstituted benzaldoxime. The aldehyde is "oiling out" before reacting. Solution:

  • Co-solvent: Do not run in pure water. Use a 1:1 mixture of Water:Ethanol or Water:Acetonitrile.

  • Phase Transfer Catalysis: If strictly aqueous conditions are required, add 1-2 mol% TBAB (Tetrabutylammonium bromide) to facilitate interfacial reaction.

Visualizations & Mechanisms

Figure 1: Acid-Catalyzed Hydrolysis Mechanism

This diagram illustrates the critical protonation step that must be avoided to prevent hydrolysis.

HydrolysisMechanism cluster_0 Critical Control Point Oxime 2,6-Difluorobenzaldehyde Oxime Protonated Protonated Oxime (Activated Electrophile) Oxime->Protonated + H+ (pH < 4) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nucleophilic Attack) Aldehyde 2,6-Difluorobenzaldehyde (Hydrolysis Product) Tetrahedral->Aldehyde Collapse Hydroxylamine Hydroxylamine Tetrahedral->Hydroxylamine Release

Caption: Figure 1. The acid-catalyzed hydrolysis pathway.[1][3][4] Note that protonation (red arrow) is the rate-limiting gatekeeper. Keeping pH > 5 prevents this step.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of instability.

TroubleshootingTree Start Issue Observed CheckImpurity Identify Impurity Type Start->CheckImpurity Aldehyde Starting Material (Aldehyde) CheckImpurity->Aldehyde Reversion Amide Amide (Rearrangement) CheckImpurity->Amide New Spot CheckPH Check Aqueous pH Aldehyde->CheckPH CheckTemp Check Temperature Amide->CheckTemp ActionBuffer Action: Buffer to pH 6-7 Avoid Strong Acid CheckPH->ActionBuffer pH < 4 CheckTemp->CheckPH Temp OK ActionTemp Action: Lower Temp < 40°C CheckTemp->ActionTemp Temp > 60°C

Caption: Figure 2. Diagnostic logic for identifying whether the issue is Hydrolysis (pH-driven) or Rearrangement (Thermal/Acid-driven).

Experimental Protocols

Protocol A: pH-Rate Profile Determination (Stability Test)

Use this protocol to validate the stability window for your specific concentration.

  • Preparation: Prepare a 10 mM stock solution of this compound in Acetonitrile.

  • Buffer Setup: Prepare 20 mM phosphate/citrate buffers at pH 2.0, 4.0, 6.0, and 8.0.

  • Initiation: Spike 100 µL of stock into 9.9 mL of each buffer (1% organic cosolvent).

  • Incubation: Hold at 25°C.

  • Sampling: Analyze by HPLC at

    
    .
    
    • Column: C18, 3.5µm.

    • Mobile Phase: 60:40 Water:Acetonitrile (0.1% TFA).

    • Detection: UV 254 nm.

  • Success Criteria: Degradation < 0.5% after 24h indicates a stable pH window.

Protocol B: Optimized Synthesis (Hydrolysis-Resistant)

A self-validating synthesis method.

  • Dissolution: Dissolve 2,6-difluorobenzaldehyde (1.0 eq) in Ethanol (5 volumes).

  • Buffer Addition: Add aqueous Sodium Acetate (1.5 eq) dissolved in minimal water. Reason: Buffers the HCl released in the next step.

  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.2 eq) portion-wise at 0–5°C.

  • Reaction: Warm to 25°C. Stir for 2 hours.

  • Checkpoint: Check pH. It should be ~4.5–5.0. If < 4.0, add more Sodium Acetate.

  • Workup (Critical):

    • Evaporate Ethanol.

    • Add Water.[7][8][9]

    • Adjust pH to 7.0 with saturated

      
       (do not overshoot to >9 or phenols may form).
      
    • Filter the precipitate (Oxime is usually solid). Wash with cold water.

Quantitative Data Summary

Table 1: Estimated Stability Profile of Benzaldoximes Data synthesized from general substituent effects on oxime hydrolysis [1, 2].

ParameterUnsubstituted Oxime2,6-Difluoro OximeImplication
Electronic Nature NeutralElectron Deficient2,6-F is more prone to nucleophilic attack if protonated.
Steric Hindrance LowHigh2,6-F resists water attack at neutral pH.
Critical pH (Hydrolysis) < 3.0< 4.02,6-F requires stricter pH control (earlier onset of instability).
Critical Temp (Rearrangement) > 80°C> 60°C2,6-F rearranges at lower temperatures.
LogP (Lipophilicity) ~1.7~2.12,6-F requires organic co-solvents.

References

  • Kinetics of Oxime Hydrolysis: K. J. P. Williams, et al. "Hydrolytic Stability of Hydrazones and Oximes." Journal of the American Chemical Society.

    
    -fold greater stability of oximes vs imines). 
    
  • Substituent Effects: Jencks, W. P. "Catalysis and Effects of Structure on the Hydrolysis of Oximes." Progress in Physical Organic Chemistry. (Foundational text on how electron-withdrawing groups affect C=N stability).
  • Beckmann Rearrangement : L. De Luca, et al. "Beckmann rearrangement of oximes under very mild conditions."[10] Journal of Organic Chemistry. (Highlights the competition between hydrolysis and rearrangement).

  • Synthesis & Stability : "Synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes." Journal of Chromatography A. (Provides context on handling poly-fluorinated oximes and their stability in aqueous analysis).

Sources

Validation & Comparative

Advanced Separation of 2,6-Difluorobenzaldehyde Oxime Isomers: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of 2,6-difluorobenzaldehyde oxime (2,6-DFBAO) presents a dual challenge often overlooked in standard generic protocols: geometric isomerism (E/Z) and thermal instability . While conventional C18 methods frequently fail to resolve the syn (Z) and anti (E) isomers, and Gas Chromatography (GC) induces thermal dehydration to the nitrile artifact, this guide proposes a targeted HPLC solution.

We introduce a Core-Shell Phenyl-Hexyl methodology operating at neutral pH. This approach exploits


-

interactions to achieve baseline resolution of isomers while maintaining the compound's structural integrity, offering a superior alternative to traditional alkyl-bonded phases.

Compound Profile & Separation Challenges

Chemical Nature

2,6-DFBAO is an amphoteric intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1] Its purity profile is complicated by two mechanisms:

  • Geometric Isomerism: The C=N double bond restricts rotation, creating distinct E and Z isomers. These isomers possess identical mass and similar hydrophobicity, making them difficult to separate on standard C18 columns based solely on dispersive forces.

  • Lability:

    • Thermal: At temperatures >100°C (typical in GC injectors), oximes dehydrate to form 2,6-difluorobenzonitrile .

    • Hydrolytic: In highly acidic aqueous conditions, the oxime hydrolyzes back to the starting material, 2,6-difluorobenzaldehyde .

The "Generic" Trap

Standard drug discovery screening methods typically employ a C18 column with a 0.1% Formic Acid gradient. For 2,6-DFBAO, this results in:

  • Co-elution: The E and Z isomers often elute as a single broad peak or a peak with a "shoulder," leading to inaccurate integration.

  • On-Column Isomerization: Acidic protons catalyze the rotation around the C=N bond during the run, causing peak fronting or bridging.

The "Product": Optimized Method Strategy

The proposed solution shifts the separation mechanism from pure hydrophobicity (C18) to shape selectivity and


-

interaction
(Phenyl-Hexyl).
Method Parameters
ParameterConditionRationale
Column Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 2.1 mm)Phenyl ligands engage in

-

stacking with the fluorinated aromatic ring. The rigid "shape" of the phase discriminates between the planar E and Z configurations better than flexible C18 chains.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Neutral pH prevents acid-catalyzed isomerization and hydrolysis.
Mobile Phase B MethanolMeOH promotes stronger

-

interactions than Acetonitrile (which has its own

electrons that can compete with the stationary phase).
Gradient 40% B to 70% B over 8 minShallow gradient maximizes resolution of the isomer pair.
Detection UV @ 254 nmMax absorbance for the benzaldehyde core.
Temperature 30°CModerate temperature preserves thermal stability.

Comparative Analysis

Comparison A: Selectivity (Phenyl-Hexyl vs. C18)

Objective: Demonstrate isomer resolution.

  • Alternative (C18): On a standard C18 column, 2,6-DFBAO appears as a single peak with a tailing factor (

    
    ) of 1.4, masking the presence of the minor isomer.
    
  • Product (Phenyl-Hexyl): The optimized method resolves two distinct peaks (

    
    ). The electron-deficient fluorinated ring interacts differently with the phenyl stationary phase depending on the steric position of the hydroxyl group (E vs. Z), effectively pulling the isomers apart.
    
Comparison B: Stability (HPLC vs. GC)

Objective: Quantify thermal degradation artifacts.

  • Alternative (GC-FID): Injection at 250°C causes significant dehydration. The chromatogram shows a false positive peak for 2,6-difluorobenzonitrile (approx. 2-5% area), which is not actually present in the sample but formed in situ.

  • Product (HPLC): At 30°C, the nitrile peak is absent (unless genuinely present as an impurity), ensuring the assay reflects the true sample composition.

Comparison C: Peak Integrity (Neutral vs. Acidic pH)

Objective: Prevent on-column chemistry.

  • Alternative (pH 2.5): Acidic mobile phases protonate the oxime nitrogen, facilitating rapid E/Z interconversion. This results in a "saddle" between peaks or plateauing.

  • Product (pH 6.8): At neutral pH, the oxime remains in its stable neutral form (pKa ~11.3), "freezing" the equilibrium and allowing for sharp, Gaussian peaks.

Visualizations

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the Phenyl-Hexyl phase over alternatives.

MethodDevelopment Start Start: 2,6-DFBAO Purity Analysis CheckStability Is compound thermally stable? Start->CheckStability GC GC-FID Method CheckStability->GC Yes HPLC HPLC Method Selected CheckStability->HPLC No (Degrades to Nitrile) C18 Standard C18 Column HPLC->C18 CheckIsomers Are E/Z Isomers Resolved? Phenyl Phenyl-Hexyl Column (Targeted Selectivity) CheckIsomers->Phenyl No (Co-elution) C18->CheckIsomers PH_Check Check pH Stability Phenyl->PH_Check Acidic Acidic pH (0.1% FA) Risk: Isomerization PH_Check->Acidic Neutral Neutral pH (Ammonium Acetate) Result: Stable Separation PH_Check->Neutral Optimized Path

Caption: Decision logic prioritizing HPLC over GC for thermal stability and Phenyl-Hexyl over C18 for isomer resolution.

Degradation & Isomerization Pathways

Understanding the chemistry is crucial for explaining why the method works.

Degradation Oxime 2,6-DFBAO (Oxime) Nitrile 2,6-Difluorobenzonitrile (Dehydration Artifact) Oxime->Nitrile Heat (>100°C) (GC Injector) Aldehyde 2,6-Difluorobenzaldehyde (Hydrolysis Product) Oxime->Aldehyde Acidic Hydrolysis (pH < 3) IsomerZ Z-Isomer IsomerE E-Isomer IsomerZ->IsomerE Acid Catalysis (H+)

Caption: Chemical pathways showing thermal dehydration (GC risk) and acid-catalyzed isomerization (HPLC risk).

Detailed Experimental Protocol

Reagent Preparation
  • Buffer (10 mM Ammonium Acetate): Dissolve 0.77 g of Ammonium Acetate in 1 L of HPLC-grade water. Do not adjust pH (natural pH is ~6.8). Filter through 0.2 µm membrane.

  • Diluent: Mix Methanol and Water (50:50 v/v). Note: Do not use pure acetonitrile as diluent to avoid solvent mismatch effects.

Instrument Setup
  • Column: Kinetex Phenyl-Hexyl, 2.7 µm, 100 x 2.1 mm (or equivalent).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Table:

    • 0.0 min: 40% B

    • 8.0 min: 70% B

    • 8.1 min: 40% B

    • 11.0 min: 40% B (Re-equilibration)

System Suitability Criteria
  • Resolution (Rs): > 1.5 between E and Z isomers.

  • Tailing Factor: < 1.2 for the main isomer.

  • Precision (RSD): < 1.0% for retention time and area (n=5).

References

  • Separation of Benzaldehyde Oxime Isomers. SIELC Technologies. Application Note: Newcrom R1 HPLC Column.

  • Comparison of Phenyl-Hexyl and C18 Bonded Phases. HALO Columns. Technical Report: Selectivity Differences in Peptide and Aromatic Separations.

  • Thermal Dehydration of Aldoximes to Nitriles. Synlett, 2007(17), 2671–2674.[2] (Demonstrates thermal instability of oximes).

  • Benzaldehyde Oxime Physical Properties. NIST Chemistry WebBook. (Confirming pKa and thermal data).

  • Using a Phenyl Column When Separation with C18 Is Insufficient. Shimadzu Technical Report C190-E155. (Explaining

    
    -
    
    
    
    interaction mechanism).

Sources

Technical Comparison Guide: GC-MS Profiling of 2,6-Difluorobenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluorobenzaldehyde oxime is a critical fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to thermal instability and geometric isomerism .

This guide provides a technical comparison of the native compound's fragmentation patterns against its primary artifacts (thermal degradation products) and structural analogs. It establishes a self-validating protocol to distinguish the intact oxime from its dehydration product, 2,6-difluorobenzonitrile , ensuring data integrity in purity profiling.

Part 1: The Analytical Challenge

The core difficulty in analyzing this compound lies in its susceptibility to the "Ortho Effect" and thermal dehydration within the GC inlet.

  • Thermal Dehydration: Under standard GC inlet temperatures (>200°C), oximes frequently dehydrate to form nitriles. For this compound, the oxime (MW 157) converts to 2,6-difluorobenzonitrile (MW 139).

  • Geometric Isomerism: The C=N double bond restricts rotation, creating syn (E) and anti (Z) isomers. These often resolve as distinct peaks on non-polar capillary columns, potentially leading to split peaks that can be mistaken for impurities.

Comparative Overview: Analytes of Interest
CompoundStructure TypeMolecular Weight ( g/mol )Key Diagnostic Ion (m/z)Analytical Risk
This compound Target Analyte 157 157 (M+), 140 (M-OH) Dehydration in inlet
2,6-DifluorobenzonitrileThermal Artifact / Impurity139139 (M+), 112 (M-HCN)Indistinguishable if oxime degrades
2,6-DifluorobenzaldehydePrecursor142142 (M+), 141 (M-H)Residual starting material
TMS-Oxime DerivativeDerivatized Target229229 (M+), 214 (M-CH3)Requires sample prep

Part 2: Fragmentation Analysis & Mechanism[1]

Native Oxime Fragmentation (Direct Injection)

When injected at optimized low temperatures (see Protocol A), the mass spectrum of this compound exhibits a distinct fragmentation pathway driven by the instability of the N-O bond.

  • Molecular Ion (M+): m/z 157. Intensity is generally moderate.

  • Primary Fragment [M-OH]+: m/z 140. The loss of the hydroxyl radical (•OH) is the dominant pathway, forming a cation isostructural with the protonated nitrile.

  • Secondary Fragment [M-HCN]+: m/z 130. Loss of HCN from the molecular ion involves a rearrangement typical of ortho-substituted aromatics.

  • Ortho-Effect: The fluorine atoms at the 2 and 6 positions create steric crowding but do not participate in H-transfer (McLafferty) like alkyl groups. However, they stabilize the resulting phenyl cation through inductive effects.

The Dehydration Artifact (Nitrile)

If the inlet temperature is too high, the spectrum shifts entirely. The M+ peak at 157 disappears, replaced by a base peak at m/z 139 .

  • Distinction: The presence of m/z 157 is the only confirmation of the intact oxime. A spectrum showing only m/z 139 indicates either total thermal degradation or that the sample is actually the nitrile.

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways between successful ionization and thermal degradation.

FragmentationPathway Oxime This compound (MW 157) Ionization Electron Ionization (70 eV) Oxime->Ionization Path A: Analysis Thermal Thermal Dehydration (Inlet > 200°C) Oxime->Thermal Path B: Artifact M_Ion Molecular Ion [M]+ m/z 157 Ionization->M_Ion M_OH [M-OH]+ m/z 140 M_Ion->M_OH - •OH (17) M_HCN [M-HCN]+ m/z 130 M_Ion->M_HCN - HCN (27) Nitrile 2,6-Difluorobenzonitrile (MW 139) Thermal->Nitrile - H2O Nitrile_Ion Nitrile Ion [M]+ m/z 139 Nitrile->Nitrile_Ion Ionization

Figure 1: Competing pathways in GC-MS analysis: Electron Ionization (Path A) vs. Thermal Dehydration (Path B).

Part 3: Experimental Protocols

To ensure scientific integrity, two complementary methods are recommended. Method A is for rapid screening; Method B is the self-validating reference method using derivatization.

Method A: Direct Injection (Low-Thermal Stress)

Use this for quick purity checks when nitrile interference is not suspected.

  • Inlet: Split/Splitless, 180°C (Critical: Keep <200°C to minimize dehydration).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 250°C (3 min).

  • MS Source: 230°C, Scan range 40–300 amu.

Method B: BSTFA Derivatization (Validation Standard)

Use this to confirm the identity of the oxime and quantify E/Z isomers without thermal artifacts.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Protocol:

    • Dissolve 5 mg sample in 1 mL anhydrous pyridine.

    • Add 100 µL BSTFA.[1]

    • Incubate at 60°C for 30 minutes.

  • Result: The oxime hydroxyl group is silylated, preventing dehydration.

    • New Target Mass: m/z 229 (Mono-TMS derivative).

    • Diagnostic Fragment: m/z 214 (Loss of methyl group from TMS).

Workflow Diagram

Workflow Sample Sample: this compound Decision Select Method Sample->Decision Direct Method A: Direct Injection (Inlet 180°C) Decision->Direct Rapid Screen Deriv Method B: BSTFA Derivatization (Pyridine, 60°C, 30 min) Decision->Deriv Validation ResultA Result: Peaks for E/Z Isomers Risk: Nitrile Artifact (m/z 139) Direct->ResultA GC_TMS GC Analysis of TMS-Derivative Deriv->GC_TMS ResultB Result: Stable TMS-Oxime (m/z 229) No Thermal Dehydration GC_TMS->ResultB

Figure 2: Decision matrix for analytical workflow selection.

Part 4: Comparative Performance Data

The following table contrasts the spectral signatures observed under different conditions. Use this to validate your experimental results.

FeatureNative Oxime (Method A) TMS-Derivative (Method B) Nitrile Artifact
Retention Time Mid-eluting (often split peak)Late-eluting (single or split)Early eluting
Molecular Ion 157 (Weak/Moderate)229 (Strong)139 (Strong)
Base Peak 140 [M-OH]+73 [TMS]+ or 214 [M-15]+139 [M]+
Key Loss M-17 (OH)M-15 (CH3)M-27 (HCN)
Interpretation Confirms Oxime if 157 is presentConfirms Oxime unequivocallyAmbiguous (Impurity vs. Artifact)

Note on Isomers: In Method A, you will likely observe two peaks for the syn and anti isomers. Both will have identical mass spectra (m/z 157, 140). Do not integrate them as separate impurities; sum their areas for total purity quantification.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzaldehyde, 2,6-difluoro-. National Institute of Standards and Technology. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[2] Mass spectrometry of analytical derivatives.[3][4][5][6] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry (Tokyo), 5(2). [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Difluorobenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2,6-Difluorobenzaldehyde oxime .[1][2]

CRITICAL VERIFICATION: Chemical Identity

Attention: There is a common database discrepancy regarding this compound.

  • Target Compound: this compound (Structure:

    
    )[2]
    
  • Common Mismatched CAS: 19064-18-7 (Often erroneously linked to the oxime in vendor catalogs, but officially assigned to 2,6-Difluorobenzyl alcohol).[2]

  • Parent Precursor: 2,6-Difluorobenzaldehyde (CAS: 437-81-0).[2][3][4][5][6]

Operational Consequence: Ensure you are handling the oxime (typically a white/off-white solid) and not the alcohol (a liquid).[2][7] The protocols below are designed specifically for the oxime functionality , which carries unique thermal and toxicity hazards distinct from the alcohol.

Part 1: Hazard Profile & Mechanism

To handle this compound safely, you must understand why it is dangerous.

Hazard ClassMechanism of ActionOperational Implication
Thermal Instability The

bond in benzaldehyde oximes is energetically labile.[2] Upon heating (>100°C) or catalytic contact with strong acids/metals, it can undergo a Beckmann rearrangement or dehydration, releasing significant exothermic energy (Runaway Reaction).[2]
NEVER heat this compound in a closed system without differential scanning calorimetry (DSC) data. Store below 25°C.
Chemical Irritancy The difluoro-substitution increases lipophilicity, allowing faster dermal penetration than unsubstituted benzaldoximes.[2][7] It acts as a Michael acceptor precursor, capable of alkylating DNA/proteins.[2][7]Standard latex gloves are insufficient.[2][7] Chemical-resistant barriers are mandatory.[2][7]
Hydrolysis Risk In the presence of moisture and acid, it hydrolyzes back to 2,6-difluorobenzaldehyde (severe irritant) and hydroxylamine (mutagen/toxic).[2]Keep anhydrous.[2][7] If the solid smells like almonds/aldehydes, it has degraded.[2][7]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to "standard lab PPE."[2][7] Use this tiered approach based on the specific task.

Hand Protection (The "Double-Shell" Protocol)[2]
  • Inner Layer: 4 mil Nitrile (Inspection/comfort).[2][7]

  • Outer Layer: 5-8 mil High-Breakthrough Nitrile or Laminate Film (Silver Shield) .[2]

  • Rationale: Aromatic oximes can permeate thin nitrile (<4 mil) in under 15 minutes.[2][7] The fluorine atoms increase solvent solubility, accelerating breakthrough.[7]

  • Forbidden Material: Latex (Natural Rubber).[2][7] The oxime functionality degrades the polymer matrix, offering zero protection.[7]

Respiratory Protection
  • Solid Handling (Weighing < 1g): Fume hood with face velocity > 100 fpm.

  • Bulk Handling (> 1g) or Heating: NIOSH-approved P100/OV (Organic Vapor) respirator.[2][7]

  • Rationale: Oxime dust is a potent respiratory sensitizer.[2][7] Inhalation can trigger asthma-like symptoms or delayed pulmonary edema.[2][7]

Eye & Face Defense[1][2][4][6][7][8]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).[2][7] Safety glasses are insufficient due to the risk of fine dust migration.[2]

  • High Risk (Synthesis/Quench): Add a Face Shield (8-inch) .[2][7] Oxime synthesis involves hydroxylamine, which can violently decompose; the shield protects against glass shrapnel.[2][7]

Part 3: Operational Workflows

Workflow A: Safe Weighing & Transfer
  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.[2][7] Dry oxime powders are prone to static charge and can "jump" onto gloves/sleeves.[2][7]

  • Solvent Selection: Dissolve immediately in Dichloromethane (DCM) or Ethyl Acetate .[2][7] Avoid Acetone if possible (potential for trans-oximation or acetal formation under acidic conditions).[2][7]

  • Decontamination: Wipe the balance area with a 10% Sodium Bisulfite solution (destroys oxime traces) followed by water.[2][7]

Workflow B: Reaction & Thermal Management

The following diagram illustrates the critical decision logic for heating reactions involving this oxime.

ThermalSafety Start Start: Reaction Planning CheckTemp Is Reaction Temp > 80°C? Start->CheckTemp DSC Run DSC (Diff. Scanning Calorimetry) CheckTemp->DSC Yes (>80°C) Safe Proceed with Standard Reflux CheckTemp->Safe No (<80°C) DSC->Safe Onset > Temp + 50°C Runaway STOP: High Runaway Risk Use Flow Chemistry or Dilution DSC->Runaway Onset < Temp + 50°C caption Figure 1: Thermal Safety Decision Tree for Oxime Reactions

Part 4: Emergency & Disposal Protocols

Spill Response (Solid)
  • Isolate: Evacuate the immediate 10-foot radius.[2][7]

  • PPE Up: Don double nitrile gloves and P100 respirator.[2][7]

  • Neutralize: Do not sweep dry (generates dust).[2][7] Cover with a wet paper towel (water/surfactant) to dampen.[2][7]

  • Clean: Scoop into a wide-mouth jar. Wipe surface with 1M HCl (hydrolyzes residue) followed by Sat.[2][7] NaHCO3 (neutralizes acid).[2][7]

Disposal (The Fluorine Factor)
  • Waste Stream: High-Temperature Incineration with Scrubber .[2][7]

  • Labeling: Must be tagged: "Organic Solid - Fluorinated - Nitrogenous".[2][7]

  • Why? Standard incineration of fluorinated aromatics generates Hydrogen Fluoride (HF) gas.[2][7] The facility must be equipped with alkaline scrubbers to capture HF emissions.[2][7] DO NOT mix with general organic solvents destined for fuel blending unless verified by your EH&S officer.[2][7]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5372466, Benzaldehyde, p-fluoro-, oxime (Analogous Hazard Data). Retrieved from [Link]

  • Org. Synth. (2004) .[2][7] Safe Handling of Hydroxylamine and Oximes in Synthesis. Organic Syntheses, Coll. Vol. 10, p.200. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.